quinazolin-4(3H)-one-2-propanoic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H10N2O3 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
3-(4-oxo-4aH-quinazolin-2-yl)propanoic acid |
InChI |
InChI=1S/C11H10N2O3/c14-10(15)6-5-9-12-8-4-2-1-3-7(8)11(16)13-9/h1-4,7H,5-6H2,(H,14,15) |
InChI Key |
IQSLJHUQDPCAON-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=NC(=NC2=O)CCC(=O)O)C=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Quinazolin 4 3h One 2 Propanoic Acid
Established Synthetic Pathways to the Quinazolin-4(3H)-one Core and its Propanoic Acid Derivatives
The synthesis of the quinazolin-4(3H)-one system is well-documented, with several classical and modern methods available. These routes can be adapted to produce the 2-propanoic acid derivative by selecting appropriate precursors that contain the required three-carbon acid chain.
One of the most fundamental and widely used methods for constructing the quinazolin-4(3H)-one core begins with anthranilic acid and its derivatives. researchgate.net The general approach involves the acylation of the amino group of anthranilic acid, followed by cyclization.
To synthesize quinazolin-4(3H)-one-2-propanoic acid, anthranilic acid would be acylated with a derivative of succinic acid, such as succinic anhydride (B1165640) or succinyl chloride. The resulting N-acyl-anthranilic acid intermediate is then cyclized, typically by heating with a dehydrating agent or by reaction with an amine source like formamide (B127407) or ammonia (B1221849), which also serves to introduce the N3 nitrogen. researchgate.netepstem.net For instance, reacting the N-acylated intermediate with ammonia would lead to the desired product. The initial acylation is often carried out in a suitable solvent like dimethylformamide (DMF) or pyridine. nih.govijprajournal.com
Microwave-assisted synthesis has also been reported as an efficient alternative to conventional heating, often leading to shorter reaction times and higher yields. epstem.net
Table 1: Illustrative Condensation Reactions with Anthranilic Acid Derivatives
| Starting Material | Acylating/Condensing Agent | Conditions | Intermediate/Product | Reference |
|---|---|---|---|---|
| Anthranilic acid | 3-Chloropropionyl chloride | DMF, Room Temp | 2-(3-Chloropropionamido)benzoic acid | nih.gov |
| 5-Bromoanthranilic acid | 4-Chlorobutyryl chloride | DMF, Room Temp, 3h | 5-Bromo-2-(4-chlorobutanamido)benzoic acid | nih.gov |
| Anthranilic acid | Formamide | Heat, 150-160 °C, 8h (Conventional) | Quinazolin-4(3H)-one | epstem.net |
| Anthranilic acid | Formamide | Microwave (270 W), 10 min | Quinazolin-4(3H)-one | epstem.net |
This table showcases general reactions on the anthranilic acid core that are foundational to the synthesis of its derivatives.
A highly versatile and common two-step pathway to quinazolin-4(3H)-ones proceeds through a 4H-3,1-benzoxazin-4-one intermediate. nih.govnih.gov This method involves first treating anthranilic acid with an acid anhydride or acid chloride to form the benzoxazinone (B8607429) ring. nih.govuomosul.edu.iq This intermediate is then reacted with a nitrogen nucleophile, such as a primary amine or ammonia, which replaces the ring oxygen atom to form the quinazolinone core. nih.gov
For the synthesis of this compound, anthranilic acid would be reacted with succinic anhydride, typically with heating, to form 2-(4-oxo-4H-3,1-benzoxazin-2-yl)propanoic acid. This benzoxazinone intermediate can then be isolated or used in situ, reacting with ammonia or hydrazine (B178648) hydrate (B1144303) followed by reduction/hydrolysis to yield the target molecule. nih.govnih.gov The reaction of the benzoxazinone with the amine is often conducted in solvents like ethanol, DMF, or acetic acid under reflux conditions. nih.govijprajournal.com
Table 2: Synthesis of Quinazolinones via Benzoxazinone Intermediates
| Benzoxazinone Precursor | Reagent | Conditions | Product | Reference |
|---|---|---|---|---|
| 6-Bromo-2-(3-chloropropyl)-4H-benzo[d] nih.govnih.govoxazin-4-one | Hydrazine hydrate | DMF or Ethanol, Reflux, 3h | 7-Bromo-2,3-dihydropyrazolo[5,1-b]quinazolin-9(1H)-one | nih.gov |
| 2-(3-Chloropropyl)-4H-3,1-benzoxazin-4-one | Hydrazine hydrate | Ethanol, Reflux, 2h | 2,3-Dihydropyrazolo[5,1-b]quinazolin-9(1H)-one | nih.gov |
| 2-Methyl-4H-3,1-benzoxazin-4-one | Aromatic amines | Deep Eutectic Solvent (ChCl:Urea) | 2-Methyl-3-substituted-quinazolin-4(3H)-ones | researchgate.net |
This table provides examples of how benzoxazinone intermediates are used to create various quinazolinone derivatives.
Multicomponent reactions (MCRs) offer a highly efficient approach to complex molecules like quinazolinones in a single step, minimizing waste and simplifying procedures. jyotiacademicpress.net Several one-pot methods have been developed for the synthesis of the quinazolin-4(3H)-one scaffold. ijprajournal.com
A common MCR strategy involves the condensation of anthranilic acid, an orthoester, and an amine. ijprajournal.com To adapt this for the synthesis of this compound, one could theoretically use a cyclic orthoester derived from succinic acid. A more plausible MCR would involve the condensation of isatin (B1672199) (which can be hydrolyzed to (2-aminophenyl)glyoxylic acid), an aldehyde, and an ammonium (B1175870) salt. hacettepe.edu.tr For the target compound, a reagent that can provide the ethyl-COOH moiety would be required in place of the aldehyde. Another approach involves a three-component reaction of arenediazonium salts, nitriles, and anthranilates. acs.org
Isatoic anhydride is a stable and accessible precursor for a variety of quinazolinone derivatives. nih.govresearchgate.net The reaction of isatoic anhydride with an appropriate amine can lead to the formation of a 2-aminobenzamide (B116534) derivative, which can then be cyclized. researchgate.net Alternatively, isatoic anhydride can participate in one-pot reactions. researchgate.netrsc.org
To synthesize the target molecule, isatoic anhydride could be reacted with an amino acid like aspartic acid or glutamic acid. For example, reacting isatoic anhydride with aspartic acid could potentially lead to the formation of the quinazolinone ring with a carboxymethyl or carboxyethyl side chain at the N3 or C2 position, depending on the reaction conditions and subsequent transformations. Published methods show the reaction of isatoic anhydride with glycine, which could be a model for this approach. researchgate.netnih.gov A one-pot condensation of isatoic anhydride, an amine, and an aldehyde is also a well-established route that could be explored. researchgate.netrsc.org
Table 3: Quinazolinone Synthesis Starting from Isatoic Anhydride
| Isatoic Anhydride Derivative | Co-reactant(s) | Conditions/Catalyst | Product Type | Reference |
|---|---|---|---|---|
| Isatoic anhydride | Amines, Aldehydes | Amberlyst-15, Heat | 2,3-Disubstituted quinazolinones | researchgate.net |
| Isatoic anhydride | Amines, Orthoesters | Catalyst-free, Heat or Microwave | 2,3-Disubstituted quinazolin-4(3H)-ones | rsc.org |
| Isatoic anhydride | Benzyl (B1604629) azides | Potassium tert-butoxide, DMSO, 100 °C | 4(3H)-Quinazolinone derivatives | osi.lv |
Synthetic Routes via 2-Aminobenzamide and Substituted Aldehydes
The condensation of 2-aminobenzamide with aldehydes is a direct and widely employed method for synthesizing 2,3-dihydroquinazolin-4(1H)-ones, which are subsequently oxidized to the corresponding quinazolin-4(3H)-ones. researchgate.netrsc.org
For the synthesis of this compound, 2-aminobenzamide would need to be condensed with a 3-oxo-acid or its synthetic equivalent, such as 3-oxopentanedioic acid. The initial condensation, often catalyzed by an acid like p-toluenesulfonic acid, would form a dihydro-intermediate. organic-chemistry.org The subsequent step is an oxidative dehydrogenation to introduce the double bond in the heterocyclic ring. Various oxidants can be used for this purpose, including KMnO4, MnO2, DDQ, or iodine. organic-chemistry.org More environmentally benign methods utilize water-soluble iridium complexes as catalysts for acceptorless dehydrogenative condensation. rsc.org
Functionalization and Derivatization Strategies for the this compound Scaffold
The this compound scaffold possesses multiple reactive sites, making it an excellent platform for chemical diversification. Key functionalization points include the carboxylic acid group, the N3-position of the quinazolinone ring, and the benzene (B151609) ring.
Derivatization of the Propanoic Acid Chain: The carboxylic acid group is a prime handle for modification.
Esterification: The acid can be readily converted to its corresponding esters by reaction with various alcohols under acidic catalysis. hacettepe.edu.tr
Amidation: Reaction with amines, facilitated by coupling agents like HATU, can produce a diverse library of amide derivatives. hacettepe.edu.trnih.gov This allows for the introduction of various functional groups and the exploration of structure-activity relationships.
Alkylation and Arylation of the N3-Position: The nitrogen atom at position 3 is nucleophilic and can be functionalized.
Reaction with alkyl halides (e.g., propargyl bromide) in the presence of a base like potassium carbonate can introduce alkyl or substituted alkyl groups. epstem.netnih.gov This approach is used to link the quinazolinone core to other cyclic systems or functional moieties.
Substitution on the Benzene Ring: The aromatic ring of the quinazolinone core can undergo electrophilic substitution reactions.
Nitration and Halogenation: Depending on the existing substituents and reaction conditions, nitration or halogenation can occur at available positions on the benzene ring, providing further opportunities for derivatization. mdpi.com
Modification of the Heterocyclic Ring:
The carbonyl group at C4 and the nitrogen at N1 also influence the chemical reactivity of the scaffold, although they are less commonly targeted for derivatization compared to the other sites. google.com
Table 4: Potential Derivatization Reactions
| Reaction Type | Reagents & Conditions | Resulting Functional Group | Reference (Conceptual) |
|---|---|---|---|
| Esterification | Alcohol, Acid catalyst (e.g., H2SO4) | Ester | hacettepe.edu.tr |
| Amidation | Amine, Coupling agent (e.g., HATU, DIPEA) | Amide | nih.gov |
| N3-Alkylation | Alkyl halide, Base (e.g., K2CO3), Acetone | N3-Alkyl substituent | epstem.netnih.gov |
Strategic Substitutions and Modifications at the Quinazolinone Ring System (e.g., C-2, N-3, C-6 Positions)
The pharmacological profile of quinazolinone derivatives can be significantly modulated by introducing various substituents at different positions of the heterocyclic ring. nih.gov Structure-activity relationship studies have consistently shown that substitutions at the C-2, N-3, and C-6 positions are particularly influential. nih.gov
Synthetic strategies often begin with anthranilic acid, which undergoes acylation and subsequent cyclization. nih.govresearchgate.net The introduction of substituents at the N-3 position is commonly achieved by reacting a 2-substituted-4H-3,1-benzoxazin-4-one intermediate with various primary amines, leading to 2,3-disubstituted quinazolinones. nih.govresearchgate.netresearchgate.net For instance, using aniline (B41778) or benzylamine (B48309) as the primary amine results in quinazolinones with a phenyl or benzyl moiety at the N-3 position, respectively. nih.gov
The C-2 position is a key site for introducing diversity. One common method involves the multicomponent reaction of isatoic anhydride, an amine, and an orthoester, which provides the 2-substituted quinazolinone core. rsc.org The nature of the orthoester determines the substituent at the C-2 position.
Modifications at the C-6 position of the quinazolinone ring are also synthetically important. For example, dithiocarbamate (B8719985) side chains have been successfully introduced at this position to create novel derivatives. nih.gov These substitutions are critical for exploring the chemical space around the quinazolinone core. nih.gov
| Position | Substituent Type | Synthetic Precursors/Reagents | Reference |
|---|---|---|---|
| C-2 | Alkyl/Aryl | Orthoesters, Acid Chlorides | rsc.org |
| N-3 | Aryl/Benzyl | Primary Amines (e.g., Aniline, Benzylamine) | nih.govresearchgate.net |
| C-6 | Dithiocarbamate | (3,4-dihydro-2-methyl-4-oxoquinazolin-6-yl)methanol | nih.gov |
Chemical Transformations Involving the Propanoic Acid Side Chain (e.g., Acylation, Condensation, Methylation)
The propanoic acid side chain at the C-2 position offers a versatile handle for a variety of chemical transformations. The initial introduction of this side chain can be achieved through a condensation reaction between a substituted 2-aminobenzamide and succinic anhydride. nih.gov
Once the this compound scaffold is formed, the carboxylic acid functional group can undergo further reactions. These include standard transformations such as esterification and amidation, which are used to generate a wide array of derivatives. For example, the synthesis of quinazolinone-based hydroxamic acids involves converting the carboxylic acid to an ester, which is then reacted with hydroxylamine. nih.gov
Condensation reactions are also pivotal. Ytterbium triflate-catalyzed condensation of 2-aminobenzamide with various carboxamides provides a direct route to 2-substituted 4(3H)-quinazolinones. clockss.org More advanced methods, such as a recently developed electricity-driven radical hydroarylation, allow for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives tethered to propionic acid structures from quinazolin-4(3H)-ones and acrylic acid derivatives. acs.org This electrochemical approach avoids the need for chemical redox reagents and catalysts. acs.org Furthermore, studies have shown that inserting an additional methylene (B1212753) group into the aliphatic acid side chain can significantly alter the physicochemical properties of the molecule. nih.gov
Introduction of Diverse Side Chains (e.g., Dithiocarbamate, Hydrazide, Carboxamide)
Attaching diverse functional groups to the quinazolinone framework is a key strategy for creating novel chemical entities. This is often achieved by modifying the C-2 position.
Dithiocarbamates: A series of quinazolin-4(3H)-one derivatives bearing a dithiocarbamate side chain at the C-2 position have been synthesized. nih.govresearchgate.net This functional group is typically introduced by reacting a 2-(chloromethyl)quinazolin-4(3H)-one intermediate with a salt of a dithiocarbamic acid. These derivatives have shown potential as novel antitumor agents. nih.govresearchgate.net Dithiocarbamate side chains can also be appended to other positions, such as C-6, to explore different structural variations. nih.gov
Hydrazides: The hydrazide moiety is another important functional group introduced into quinazolinone derivatives. The synthesis of 2-(hydrazinyl)quinazolin-4(3H)-one serves as a key step. mdpi.com This intermediate can be prepared by reacting 2-thioxo-2,3-dihydroquinazolin-4(1H)-one or an S-alkylated precursor with hydrazine hydrate. mdpi.comnih.gov The resulting hydrazide can then be condensed with various carbonyl compounds to afford a wide range of hydrazone derivatives. mdpi.comerdogan.edu.tr
Carboxamides: Carboxamide functionalities are frequently incorporated into quinazolinone structures. One common synthetic route involves the reaction of a quinazolinone bearing a carboxylic acid, for example at the C-7 position, with an amine in the presence of a coupling agent like carbonyldiimidazole (CDI). nih.govacs.org This method allows for the generation of a library of N-substituted quinazolinone-7-carboxamides. nih.govacs.org Alternatively, 3-aminoquinazolin-4(3H)-one can be used as a precursor to synthesize N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides. univie.ac.at
| Side Chain | Position | Key Intermediate | Key Reagents | Reference |
|---|---|---|---|---|
| Dithiocarbamate | C-2 | 2-(chloromethyl)quinazolin-4(3H)-one | Dithiocarbamic acid salts | nih.gov |
| Hydrazide/Hydrazone | C-2 | 2-thioxo-2,3-dihydroquinazolin-4(1H)-one | Hydrazine hydrate, Carbonyl compounds | mdpi.com |
| Carboxamide | C-7 | 4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxylic Acid | Amines, Carbonyldiimidazole (CDI) | nih.govacs.org |
Advanced Methodological Approaches in this compound Synthesis
Modern synthetic chemistry offers advanced techniques that can improve the efficiency, selectivity, and environmental footprint of chemical syntheses.
Microwave-Assisted Organic Synthesis (MAOS) Techniques
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of heterocyclic compounds, including quinazolinones. researchgate.net This technique often leads to significantly reduced reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. rsc.orgnih.gov
A notable application is the convergent microwave-assisted synthesis of 4-oxo-3,4-dihydroquinazolin-2-yl propanoic acids. nih.gov In this method, a substituted 2-aminobenzamide and succinic anhydride are reacted under microwave irradiation, using the bio-sourced solvent pinane, which favors the cyclization step. nih.gov The reaction time can be as short as 15 minutes at 180°C. nih.gov Another efficient MAOS protocol involves the one-pot, three-component reaction of isatoic anhydride, an amine, and an orthoester under solvent-free conditions, affording 2,3-disubstituted quinazolin-4(3H)-ones in 20–30 minutes. rsc.org Microwave irradiation has also been successfully employed for synthesizing various quinazolinone precursors in aqueous media, highlighting the "green" aspect of this technology. rsc.org
Chemoselective Alkylation and Hydrolysis Reactions
Chemoselectivity is crucial when dealing with multifunctional molecules like quinazolinone derivatives. Selective reactions allow for the modification of one functional group in the presence of others, avoiding the need for extensive protection-deprotection steps.
Chemoselective Alkylation: An example of chemoselective alkylation is seen in the synthesis of S-alkylated quinazolin-4(3H)-ones. nih.gov The alkylation of 2-mercapto-3-arylquinazolin-4(3H)-ones with reagents like ethyl bromoacetate (B1195939) occurs specifically on the sulfur atom, leaving the quinazolinone nitrogen and other potentially reactive sites untouched. nih.gov Similarly, N-alkylation at the 1- and 3-positions of the quinazoline-2,4(1H,3H)-dione scaffold can be achieved using ethyl chloroacetate (B1199739) in the presence of potassium carbonate, demonstrating selective N-alkylation. nih.gov
Chemoselective Hydrolysis: Selective hydrolysis is equally important. For instance, in a molecule containing both an ester and an amide, it is possible to selectively hydrolyze the ester to a carboxylic acid without affecting the more stable amide bond. This is demonstrated in the synthesis of quinazolinone-7-carboxylic acid derivatives, where an ester precursor is hydrolyzed using sodium hydroxide (B78521) in isopropanol. nih.gov Another form of selective cleavage is hydrazinolysis, where an ester is converted into a hydrazide using hydrazine hydrate, a key step in producing precursors for further functionalization. nih.govnih.gov
Structure Activity Relationship Sar Studies of Quinazolin 4 3h One 2 Propanoic Acid and Its Analogs
Core Quinazolinone Scaffold Contributions to Biological Efficacy
The quinazolinone ring system, a fused heterocycle composed of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.net This core structure is a common feature in over 200 naturally occurring alkaloids isolated from various plants, animals, and microorganisms, which underscores its biological relevance and evolutionary selection. nih.govmdpi.comwikipedia.org The stability and synthetic accessibility of the quinazolinone nucleus have made it an attractive starting point for the development of novel compounds with a wide array of pharmacological activities. nih.gov
The inherent biological significance of the quinazolinone scaffold is demonstrated by its presence in numerous compounds exhibiting anticancer, anti-inflammatory, antimicrobial, antihypertensive, anticonvulsant, and antiviral properties. nih.govnih.govmdpi.com Its planar structure and the presence of nitrogen atoms allow for various interactions with biological targets, including hydrogen bonding and pi-pi stacking. The efficacy of the core scaffold is often linked to its ability to mimic endogenous molecules and bind to the active sites of enzymes or receptors. For instance, many quinazolinone-based kinase inhibitors function by competing with ATP for its binding site on the enzyme. nih.gov The broad spectrum of activity associated with the basic quinazolinone structure establishes it as a foundational element, upon which further modifications can be made to enhance potency and selectivity for a specific biological target. nih.govmdpi.com
Preponderant Role of the 2-Propanoic Acid Moiety in Modulating Biological Activity and Enhancing Solubility
Enhancing Solubility: A major challenge in drug development is ensuring adequate aqueous solubility for effective absorption and distribution. The propanoic acid moiety contains a terminal carboxylic acid group, which is ionizable at physiological pH. This feature dramatically increases the polarity of the molecule, thereby enhancing its solubility in water. Improved solubility is a critical pharmacokinetic parameter that can lead to better bioavailability of a potential drug candidate.
Modulating Biological Activity: The effect of the 2-propanoic acid group on biological efficacy is highly dependent on the specific target. The three-atom linker (–CH₂–CH₂–COOH) provides conformational flexibility, allowing the terminal carboxylate group to position itself optimally within a target's binding site to form key interactions, such as ionic bonds or hydrogen bonds with amino acid residues.
However, the presence of this acidic group is not universally beneficial for all biological targets. In a structure-activity relationship study of quinazolinone-based antibacterials, the introduction of a methylene (B1212753) carboxylic acid group at the C-2 position resulted in a decrease in activity against Staphylococcus aureus. researchgate.net This suggests that for that particular target, a larger, more lipophilic, or differently functionalized substituent is preferred. Conversely, for other enzymes or receptors, the acidic functionality could be essential for binding and activity. The parent compound, quinazoline-2-carboxylic acid, is a known synthetic precursor, highlighting the importance of functionalization at this position for generating diverse derivatives. wikipedia.orgnih.govsigmaaldrich.com
Impact of Substituent Variation on the Quinazolin-4(3H)-one-2-propanoic Acid System's Activity Profile
The biological activity of the this compound system can be finely tuned by introducing various substituents onto the heterocyclic core. The electronic properties, size (steric effects), and position of these substituents are critical determinants of the molecule's interaction with its biological target.
Influence of Electronic and Steric Effects of Substituents (e.g., Electron-Donating vs. Electron-Withdrawing Groups)
The electronic nature of substituents on the quinazolinone ring system plays a crucial role in modulating biological activity. The addition of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the electron density of the ring system, affecting its binding affinity to target proteins.
For example, in the context of dual EGFR/VEGFR2 kinase inhibitors, the presence of EWGs on a terminal benzene ring attached to the quinazoline (B50416) scaffold led to enhanced inhibitory activity. Conversely, substitution with EDGs like methyl (–CH₃) or trifluoromethoxy (–OCF₃) resulted in decreased inhibitory potency. An active methylene group (–CH₂–) at the C-2 position can function as an electron-releasing group, which can also influence activity.
Steric effects relate to the size and shape of the substituents. Bulky groups can cause steric hindrance, preventing the molecule from fitting into the binding pocket of a target enzyme or receptor. However, in some cases, a larger group may be necessary to form favorable hydrophobic interactions. The placement of substituents is also critical; for instance, steric factors generally result in a preference for para-substituted products over ortho-substituted ones during synthesis and can influence binding orientation.
Positional Effects of Substitution (e.g., C-2, N-3, C-6, and Aromatic Ring Substitutions)
SAR studies have consistently shown that the biological activity of quinazolinones is highly sensitive to the position of substituents. nih.gov Positions C-2, N-3, and various points on the fused benzene ring (such as C-6 and C-8) are key sites for modification. nih.gov
C-2 Position: As discussed, this position is critical for modulating activity. Besides the propanoic acid moiety, a wide range of other groups have been explored. In some antimicrobial quinazolinones, methyl or thiol groups at C-2 are considered essential for activity. nih.gov In other studies, attaching different aryl or heterocyclic rings to this position has led to potent anticancer agents. nih.gov The optimal substituent at C-2 is highly target-dependent.
N-3 Position: This position is frequently substituted to enhance potency. For example, replacing the N-H hydrogen with an ethyl acetate (B1210297) group was found to increase antibacterial activity, partly by preventing lactam-lactim tautomerism. In other studies, substitution at N-3 with different aryl groups or heterocyclic moieties was shown to be important for activity. nih.gov
C-6 and Aromatic Ring Positions: The benzene ring of the quinazolinone scaffold offers multiple positions for substitution. The introduction of halogen atoms (e.g., chloro, bromo, iodo) at the C-6 and C-8 positions has been shown to improve antimicrobial activity. nih.gov Specifically, 6-iodo derivatives have been developed with significant antitumor properties. However, for certain antibacterial targets, substitution at C-6 with a bromo or hydroxyl group was not tolerated and resulted in reduced activity. researchgate.net The insertion of electron-donating groups at the C-6 and C-7 positions has been found to increase the antiproliferative activity of some quinazoline derivatives.
The following table summarizes SAR findings for various quinazolinone derivatives against S. aureus, illustrating the impact of substitutions at different positions.
| Compound Analogue | Position of Variation | Substituent | Reported Activity (MIC against S. aureus in μg/mL) | Reference |
|---|---|---|---|---|
| Quinazolinone Lead | - | Lead Structure | 2 | nih.gov |
| Analog 1 | C-2 Linker | Alkyne | 0.03 | researchgate.net |
| Analog 2 | C-2 Linker | Methylene Carboxylic Acid | >16 (Inactive) | researchgate.net |
| Analog 3 | N-3 Ring | Pyridine Ring | 4 | researchgate.net |
| Analog 4 | C-6 Substitution | Bromo | >16 (Inactive) | researchgate.net |
| Analog 5 | C-7 Substitution | Methoxy (B1213986) | >16 (Inactive) | researchgate.net |
Stereochemical Considerations and Enantioselectivity in SAR
Stereochemistry plays a vital role in the biological activity of chiral drugs, as enantiomers can exhibit different pharmacological and toxicological profiles. For quinazolinone derivatives that possess a stereocenter, such as an asymmetrically substituted carbon in the propanoic acid side chain, it is crucial to evaluate the activity of individual enantiomers.
Research has focused on the development of asymmetric synthesis methods to produce enantioenriched quinazolinone derivatives. One approach involves the enantioselective alkynylation of cyclic iminium ions derived from quinazolinones to create products with α-quaternary stereocenters, which are important features in many pharmaceutically active molecules. This allows for the controlled synthesis of a specific enantiomer, enabling a clear investigation of its biological effects.
Furthermore, some quinazoline-based systems can exhibit inherent chirality due to restricted bond rotation, leading to the formation of stable atropisomers. Dynamic NMR studies have confirmed the existence of such isomers in solution. The ability to separate these atropisomers, for instance by using a chiral HPLC column, is essential for studying their individual contributions to biological activity and for designing chiral receptors. The herbicidal activity of some related aryloxyphenoxypropionate (APP) compounds is known to be dependent on the configuration of a chiral carbon, further highlighting the importance of stereochemistry in this class of molecules.
Rational Design Principles Derived from Comprehensive SAR Investigations
The collective findings from SAR studies on this compound and its analogs provide a set of rational design principles for developing new and improved therapeutic agents. These principles help guide medicinal chemists in making targeted modifications to the lead structure.
Target-Specific C-2 Substitution: The substituent at the C-2 position is a primary determinant of potency and selectivity. The choice of substituent—whether a propanoic acid, a different alkyl chain, an aryl group, or another heterocycle—must be tailored to the specific topology and amino acid composition of the target's binding site. For some targets, a hydrogen-bond donor/acceptor like a carboxylic acid is beneficial, while for others, a lipophilic group is required for optimal hydrophobic interactions. nih.govresearchgate.net
Fine-Tuning through Aromatic Ring Substitution: The benzene portion of the quinazolinone core is a key area for modification to fine-tune the electronic properties and solubility of the molecule. Substitutions at C-6 and C-7 with small, often electron-donating, groups like methoxy are frequently used to enhance activity and optimize the ADME (Absorption, Distribution, Metabolism, and Excretion) profile. nih.gov
Exploiting Key Hydrogen Bonds: The nitrogen atoms at positions N-1 and N-3 of the quinazolinone ring are critical for forming hydrogen bonds with hinge region residues in many kinase enzymes. SAR studies on EGFR inhibitors revealed that maintaining the H-bond at N-1 is crucial for potent activity, while substitution at N-3 can cause steric hindrance and should be approached with caution.
Stereochemical Optimization: For chiral quinazolinone derivatives, it is essential to synthesize and test individual enantiomers. Biological activity often resides in a single enantiomer (the eutomer), while the other (the distomer) may be inactive or contribute to off-target effects. Asymmetric synthesis is therefore a key strategy in the rational design process.
Molecular Hybridization: A successful strategy involves creating hybrid molecules by linking the quinazolinone scaffold to another pharmacologically active moiety. nih.gov This can lead to compounds with dual mechanisms of action or improved potency by engaging with multiple binding sites on a target.
By applying these principles, researchers can move beyond random screening and systematically design quinazolinone derivatives with enhanced efficacy, selectivity, and improved drug-like properties.
Biological Activities and Preclinical Investigations of Quinazolin 4 3h One 2 Propanoic Acid and Its Derivatives
Antimicrobial Efficacy Studies
Derivatives of quinazolin-4(3H)-one have demonstrated significant potential as antimicrobial agents, with studies highlighting their efficacy against a range of bacterial and fungal pathogens.
Numerous studies have underscored the potent antibacterial activity of quinazolin-4(3H)-one derivatives against Gram-positive bacteria, most notably Staphylococcus aureus and its methicillin-resistant strains (MRSA). Certain analogues have been identified with minimal inhibitory concentrations (MICs) as low as 0.5 μg/mL against MRSA. nih.govacs.org For instance, one study reported a novel thiazolylketenyl quinazolinone derivative exhibiting an MIC of 0.5 μg/mL against MRSA, a potency eight times greater than that of norfloxacin. mdpi.com Another series of new quinazolin-4(3H)-one derivatives showed potent and selective inhibitory activity against Staphylococcus aureus with MIC values ranging from 0.03 to 0.25 μg/mL. epa.gov
The mechanism of action for some of these compounds against MRSA is believed to involve the inhibition of penicillin-binding protein 2a (PBP2a). nih.govacs.orgnih.gov These quinazolinone derivatives can act as allosteric modulators of PBP2a, opening up the active site to allow β-lactam antibiotics to bind and exert their bactericidal effect. mdpi.comnih.gov This synergistic action suggests a potential role for these compounds in combination therapies to combat resistant infections. nih.gov
Table 1: Antibacterial Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Thiazolylketenyl quinazolinone 4 | MRSA | 0.5 | mdpi.com |
| Derivative 4'c | Staphylococcus aureus | 0.03-0.25 | epa.gov |
| Derivative 4'e | Staphylococcus aureus | 0.03-0.25 | epa.gov |
| Derivative 27 | S. aureus (including vancomycin- and linezolid-resistant strains) | ≤0.5 | nih.govacs.org |
| Schiff base derivative 4e | S. aureus | 32 | nih.gov |
| Thiophene-based derivative 3m | Staphylococcus aureus | 1.95 | nih.gov |
The efficacy of quinazolin-4(3H)-one derivatives extends to various multidrug-resistant (MDR) bacterial strains beyond MRSA. Research has demonstrated that certain derivatives exhibit equipotent MIC values against multiple drug-resistant strains of S. aureus, including vancomycin-resistant S. aureus (VRSA). epa.gov This indicates a mechanism of action that may circumvent existing resistance pathways.
Furthermore, some of these compounds have been shown to act synergistically with FDA-approved antibiotics, enhancing their efficacy against resistant pathogens. epa.gov For example, a specific derivative, in addition to its intrinsic activity, was found to reduce biofilm formation, a key factor in persistent and chronic bacterial infections. epa.gov
In addition to their antibacterial properties, quinazolin-4(3H)-one derivatives have been investigated for their antifungal and antimycobacterial activities. Several synthesized series have shown inhibitory effects against various fungal species, including Candida albicans, Aspergillus niger, and Fusarium oxysporum. nih.govnih.govmdpi.comeurekaselect.comresearchgate.netmdpi.com For instance, a 2-methyl-3-((thiophen-2-ylmethylene)amino)quinazolin-4(3H)-one derivative was identified as a potent antifungal agent with an MIC value of 3.90 μg/mL against Candida albicans and Aspergillus niger. nih.gov However, some series of quinazolinone Schiff bases have demonstrated only moderate to poor antifungal activity. nih.gov
Several derivatives have also exhibited promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. epa.govnih.gov In one study, a series of new quinazolin-4(3H)-one derivatives displayed anti-mycobacterial activity with MIC values in the range of 2-16 µg/mL, along with low toxicity to Vero cells, indicating a favorable selectivity index. epa.gov
Table 2: Antifungal and Antimycobacterial Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound/Derivative | Target Organism | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Thiophene-based derivative 3m | Candida albicans, Aspergillus niger | 3.90 | nih.gov |
| Various derivatives (4d, 4e, 9a, 9b, 14a, 4'e, 4'f) | Mycobacterium tuberculosis | 2-16 | epa.gov |
| Pyrazol-quinazolinone 2c | Fusarium oxysporum f. sp. Niveum | 62.42% inhibition at 300 mg/L | mdpi.com |
| 7-Chloro derivative 20 | Various filamentous fungi | Superior to fluconazole (B54011) and itraconazole (B105839) in vitro | nih.gov |
Antineoplastic and Antiproliferative Potential
The quinazolin-4(3H)-one core is a key pharmacophore in the development of anticancer agents, with derivatives showing cytotoxicity against a range of cancer cell lines.
Derivatives of quinazolin-4(3H)-one have demonstrated significant cytotoxic effects against several human cancer cell lines. Notably, potent activity has been observed against breast cancer (MCF-7), ovarian cancer (A2780), colon cancer (HT29 and Caco-2), and liver cancer (HepG2) cells. researchgate.net
For example, two new quinazoline (B50416) Schiff base derivatives exhibited remarkable antiproliferative effects against the MCF-7 cell line, with IC50 values of 6.246 µM and 5.910 µM after 72 hours of treatment. nih.gov Other studies have also reported on the cytotoxicity of various quinazolinone derivatives against MCF-7 and other cell lines, with some compounds showing activity at micromolar concentrations. nih.gov The antiproliferative activity of these compounds is often linked to their ability to interfere with key cellular processes in cancer cells.
Table 3: Cytotoxicity of Selected Quinazolin-4(3H)-one Derivatives against Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| Quinazoline Schiff base 1 | MCF-7 (Breast) | 6.246 µM | nih.gov |
| Quinazoline Schiff base 2 | MCF-7 (Breast) | 5.910 µM | nih.gov |
| Derivative 11g (nitro substituent) | HeLa (Cervical) | Most potent in the series | nih.gov |
| BIQO-19 | H1975 (NSCLC) | Effective growth inhibition | nih.gov |
| 04NB-03 | HCC (Liver) | Potent suppression of viability | nih.gov |
The anticancer effects of quinazolin-4(3H)-one derivatives are mediated through various mechanisms, primarily the induction of cell cycle arrest and apoptosis. Several studies have shown that these compounds can halt the cell cycle at the G2/M phase. nih.govnih.gov For instance, a novel derivative, BIQO-19, was found to inhibit Aurora Kinase A, a key regulator of the cell cycle, leading to G2/M phase arrest and subsequent apoptosis in non-small cell lung cancer (NSCLC) cells. nih.gov
Another quinazoline derivative, 04NB-03, was shown to induce G2/M arrest and apoptosis in hepatocellular carcinoma (HCC) cells in a concentration- and time-dependent manner. nih.gov This effect was linked to the accumulation of endogenous reactive oxygen species (ROS), as scavenging the ROS reversed the cell cycle arrest and apoptosis. nih.gov The induction of apoptosis by these derivatives often involves either the intrinsic or extrinsic mitochondrial pathway, characterized by the perturbation of the mitochondrial membrane potential, release of cytochrome c, and activation of caspases. nih.gov
Anti-inflammatory and Immunomodulatory Effects
Derivatives of the quinazolinone scaffold have demonstrated significant potential in modulating inflammatory and immune responses. These compounds exert their effects through various mechanisms, including the direct modulation of inflammatory pathways, inhibition of key enzymes involved in the inflammatory cascade, and interaction with cellular receptors that regulate inflammation.
Quinazoline-based compounds have been shown to influence the production and activity of several critical inflammatory mediators. For instance, certain triazoloquinazoline derivatives have been identified as potent anti-inflammatory agents that act against mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and prostaglandin (B15479496) E2 (PGE2). mdpi.com The inhibition of these molecules is a key strategy in controlling inflammatory processes. Further investigations into related quinoline (B57606) structures have shown that they can lead to a significant decrease in the levels of inflammatory mediators including interleukin-1 beta (IL-1β) and nuclear factor kappa-B (NF-κB) in both lung and liver tissues. nih.gov This suggests that the broader quinazoline family can interfere with the signaling pathways that perpetuate inflammatory responses.
A significant mechanism for the anti-inflammatory action of quinazolin-4(3H)-one derivatives is the inhibition of specific enzymes that produce pro-inflammatory lipid mediators.
Soluble Epoxide Hydrolase (sEH) Inhibition: The inhibition of soluble epoxide hydrolase (sEH) is a promising therapeutic strategy for reducing inflammation and improving cardiovascular health. nih.gov This enzyme metabolizes beneficial epoxyeicosatrienoic acids (EETs), which have anti-inflammatory properties. nih.govacs.org By inhibiting sEH, the levels of these protective EETs are maintained. nih.govacs.org A series of novel quinazoline-4(3H)-one derivatives were designed and evaluated as sEH inhibitors. nih.gov Among these, 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide was identified as a particularly potent sEH inhibitor with an IC50 value of 0.5 nM, making it approximately twice as potent as the reference inhibitor. nih.govresearchgate.net Another study focused on quinazolinone-7-carboxamide derivatives, identifying several compounds with strong sEH inhibitory activity, with IC50 values in the range of 0.30–0.66 μM. nih.govacs.org These findings indicate that the quinazolinone ring is an effective scaffold for developing novel sEH inhibitors. nih.gov
5-Lipoxygenase Activating Protein (FLAP) Inhibition: The 5-lipoxygenase-activating protein (FLAP) is essential for the biosynthesis of leukotrienes, which are potent pro-inflammatory lipid mediators implicated in a variety of inflammatory diseases, including asthma. nih.govnih.gov Inhibiting FLAP blocks the production of all leukotrienes, offering a broad anti-inflammatory effect. nih.gov Research has shown that certain quinazolinone derivatives can dually target both sEH and FLAP. For example, a quinazolinone-7-carboxamide derivative (compound 34) that potently inhibits sEH was also found to inhibit FLAP-mediated leukotriene biosynthesis with an IC50 of 2.91 μM. nih.govacs.org This dual-inhibition profile presents an opportunity for developing lead structures with combined therapeutic benefits. nih.govacs.org
Table 1: Inhibition of sEH and FLAP by Quinazolinone Derivatives Use the filters to narrow down the results.
| Derivative | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 4-chloro-N-(4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl)benzamide | sEH | 0.5 nM | nih.govresearchgate.net |
| Quinazolinone-7-carboxamide (Compound 34) | sEH | 0.30-0.66 µM | nih.govacs.org |
| Quinazolinone-7-carboxamide (Compound 35) | sEH | 0.30-0.66 µM | nih.govacs.org |
| Quinazolinone-7-carboxamide (Compound 37) | sEH | 0.30-0.66 µM | nih.govacs.org |
| Quinazolinone-7-carboxamide (Compound 43) | sEH | 0.30-0.66 µM | nih.govacs.org |
| Quinazolinone-7-carboxamide (Compound 34) | FLAP | 2.91 µM | nih.govacs.org |
The inflammatory process is heavily regulated by signals transmitted through G protein-coupled receptors (GPCRs). nih.govnih.gov These receptors are expressed on the surface of immune cells and respond to a wide array of extracellular stimuli, including chemokines, neurotransmitters, and various inflammatory mediators. nih.gov The activation of GPCRs on cells like leukocytes is critical for their migration to sites of inflammation and for executing their immune functions. nih.gov
GPCR signaling can either promote or resolve inflammation. nih.gov For example, chemokine receptors, a subclass of GPCRs, are instrumental in guiding immune cells, and their dysregulation can lead to chronic inflammatory conditions. mdpi.comfrontiersin.org The signaling pathways initiated by GPCRs are tightly controlled, in part by G protein-coupled receptor kinases (GRKs). nih.govfrontiersin.org Altered expression of these kinases can influence the state of a disease, making the molecules involved in GPCR signaling attractive therapeutic targets for anti-inflammatory drugs. nih.gov The development of quinazolinone-based compounds could potentially target these receptor systems to modulate inflammatory responses, offering a receptor-mediated approach to therapy.
Enzyme and Receptor Modulatory Activities
Beyond their anti-inflammatory effects, quinazolinone derivatives have been extensively investigated for their ability to modulate key enzymes and receptors involved in cell signaling and cancer pathology.
Poly(ADP-ribose)polymerase-1 (PARP-1) is a crucial enzyme in the DNA damage repair process, and its inhibition is a validated strategy in oncology. nih.gov The quinazolin-4-one scaffold has been successfully used as a bioisostere for the phthalazinone core of established PARP inhibitors like Olaparib. rsc.org
Researchers have synthesized and evaluated numerous quinazolinone derivatives for their PARP-1 inhibitory potential. nih.govrsc.org One study reported a derivative (compound 12c) with an IC50 of 30.38 nM, which is comparable to the potency of Olaparib (IC50 = 27.89 nM). rsc.org Another compound, identified as 2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl 4(3H)quinazolin-one, showed potent PARP-1 inhibition with an IC50 value of 14 nM. nih.gov Further structure-activity relationship (SAR) studies revealed that substitutions on the quinazolinone ring significantly impact potency. For instance, 8-methylquinazolinones were found to be among the most potent PARP inhibitors, with IC50 values between 0.13 and 0.27 μM. acs.org It was also noted that small alkyl or aromatic groups at the N1 position are more tolerated than bulkier groups, and electron-donating groups at the C-2 position are generally more favorable for activity. nih.gov
Table 2: Inhibition of PARP-1 by Quinazolinone Derivatives Use the filters to narrow down the results.
| Derivative Class/Name | Inhibitory Concentration (IC50) | Reference |
|---|---|---|
| Compound 12c | 30.38 nM | rsc.org |
| Compound (U) | 13.3 nM | nih.gov |
| 2-{3-[4-(4-Fluorophenyl)-3,6-dihydro-1(2H)-pyridinyl]propyl}-8-methyl 4(3H)quinazolin-one | 14 nM | nih.gov |
| 8-Methylquinazolinone Series | 0.13-0.27 µM | acs.org |
The quinazolinone core is a well-established pharmacophore for tyrosine kinase inhibitors (TKIs), with several FDA-approved drugs like gefitinib (B1684475) and erlotinib (B232) based on this structure. tandfonline.commdpi.com These agents primarily target receptor tyrosine kinases (RTKs) that are often overexpressed or mutated in various cancers. tandfonline.commdpi.com
EGFR and HER2 Inhibition: Many quinazolinone derivatives have been developed as potent inhibitors of EGFR and HER2, which are key drivers in breast and lung cancers. tandfonline.comekb.eg For example, analogues of lapatinib (B449) have been shown to effectively inhibit both EGFR and HER2 with IC50 values of 0.05 nM and 0.03 nM, respectively. ekb.eg Another series of derivatives yielded compounds that demonstrated significant inhibitory effects on both EGFR and HER2. ekb.eg Molecular docking studies have revealed that some quinazolin-4(3H)-one derivatives act as ATP-competitive type-I inhibitors against EGFR. tandfonline.com
CDK2 Inhibition: Cyclin-dependent kinases, such as CDK2, are crucial for cell cycle regulation, and their inhibition can halt cancer cell proliferation. tandfonline.com Certain quinazolin-4(3H)-one derivatives have displayed potent inhibitory activity against CDK2. tandfonline.com Molecular modeling suggests these compounds can function as ATP non-competitive type-II inhibitors of CDK2. tandfonline.com
VEGFR2 Inhibition: The vascular endothelial growth factor receptor 2 (VEGFR2) is a primary mediator of angiogenesis, the process of forming new blood vessels that tumors need to grow. mdpi.com Quinazoline-based derivatives have been successfully designed as dual inhibitors targeting both EGFR and VEGFR-2. mdpi.com One such derivative, featuring a thiourea (B124793) linkage, exhibited high potency with an IC50 of 0.05 μM against VEGFR-2. mdpi.com
Table 3: Inhibition of Tyrosine Kinases by Quinazolinone Derivatives Use the filters to narrow down the results.
| Derivative Class/Name | Target Kinase | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| Lapatinib Analogue 5 | EGFR | 0.05 nM | ekb.eg |
| Lapatinib Analogue 5 | HER2 | 0.03 nM | ekb.eg |
| Compound 2i | EGFR | Potent Inhibition | tandfonline.com |
| Compound 3i | EGFR | Potent Inhibition | tandfonline.com |
| Compound 2i | HER2 | Potent Inhibition | tandfonline.com |
| Compound 3i | HER2 | Potent Inhibition | tandfonline.com |
| Compound 31 | EGFR & HER2 | Significant Inhibition | ekb.eg |
| Compound 2i | CDK2 | Potent Inhibition | tandfonline.com |
| Compound 3i | CDK2 | Potent Inhibition | tandfonline.com |
| Thiourea quinazoline derivative (Compound 39) | VEGFR2 | 0.05 µM | mdpi.com |
Dipeptidyl Peptidase-4 (DPP-4) Inhibition
Inhibition of dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic strategy for the management of type 2 diabetes mellitus. nih.gov DPP-4 inhibitors work by preventing the degradation of incretin (B1656795) hormones, which in turn increases insulin (B600854) secretion and suppresses glucagon (B607659) release in a glucose-dependent manner.
A series of spiro cyclohexane-1,2'-quinazoline derivatives were designed and synthesized as potent DPP-4 inhibitors. nih.gov In vitro enzyme assays revealed that many of these compounds were significantly more active than the reference drug, linagliptin. nih.gov Specifically, some derivatives exhibited inhibitory concentrations (IC50) in the range of 0.0005-0.0089 nM, compared to linagliptin's IC50 of 0.77 nM. nih.gov
Table 1: In Vitro DPP-4 Inhibitory Activity of Spiro Cyclohexane-1,2'-quinazoline Derivatives
| Compound | IC50 (nM) | Fold Activity vs. Linagliptin |
|---|---|---|
| Derivative 11 | Data not specified | More potent than sitagliptin (B1680988) (in vivo) |
| Derivative 16 | Data not specified | More potent than sitagliptin (in vivo) |
| Derivative 18a | Data not specified | More potent than sitagliptin (in vivo) |
| Derivative 23 | Data not specified | More potent than sitagliptin (in vivo) |
| Linagliptin | 0.77 | - |
| Sitagliptin | Data not specified | - |
Data derived from a study on spiro cyclohexane-1,2'-quinazoline derivatives as DPP-4 inhibitors. nih.gov
In vivo studies in oral hypoglycemic activity assays showed that several of the tested compounds were more potent than sitagliptin, demonstrating a rapid onset and a long duration of action extending up to 24 hours. nih.gov Molecular modeling studies were also conducted to understand the binding interactions of these quinazoline derivatives within the active site of the DPP-4 enzyme. nih.gov
Glycosidase Inhibition (e.g., α-glucosidase)
α-Glucosidase inhibitors are another class of oral anti-diabetic drugs that work by delaying the absorption of carbohydrates from the small intestine, thereby reducing postprandial blood glucose levels. The quinazolin-4(3H)-one scaffold has been explored for its potential to inhibit this enzyme. nih.govnih.gov
A series of quinazolin-4(3H)-one derivatives bearing a phenoxy-acetamide moiety were synthesized and evaluated for their α-glucosidase inhibitory activity. nih.govnih.gov One compound in this series, designated as 7b, demonstrated particularly potent inhibition with an IC50 value of 14.4 µM, which was approximately 53 times stronger than the standard drug, acarbose. nih.govnih.gov Kinetic studies revealed that compound 7b acts as a competitive inhibitor of α-glucosidase. nih.govnih.gov
Table 2: α-Glucosidase Inhibitory Activity of Quinazolin-4(3H)-one Derivatives
| Compound | IC50 (µM) | Inhibition Type |
|---|---|---|
| 7b | 14.4 ± 0.2 | Competitive |
| Acarbose (Standard) | ~763.2 | - |
Data from a study on quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives. nih.gov
Molecular docking studies were also performed to analyze the interactions between the most potent derivatives and the α-glucosidase enzyme, providing insights into the structure-activity relationship. nih.govnih.gov
Chemokine Receptor (e.g., CXCR3) Antagonism
Chemokine receptors, such as CXCR3, play a critical role in regulating the trafficking of immune cells. nih.gov Antagonism of these receptors is a promising therapeutic approach for inflammatory and autoimmune diseases. nih.govnih.gov
A series of 3-phenyl-3H-quinazolin-4-one derivatives have been synthesized and evaluated for their affinity and activity at the CXCR3 receptor. nih.gov One compound, in particular, was identified as a potent antagonist and has been used as a tool for further characterization of the CXCR3 receptor in radioligand binding and calcium mobilization assays. nih.gov Interfering with CXCR3 function using specific antagonists has been shown to inhibit the effector phase of the immune response in a mouse model of multiple sclerosis, reducing the accumulation of CD4+ T cells in the central nervous system. nih.gov
Inhibition of Bacterial DNA Gyrase
The emergence of antibiotic resistance highlights the urgent need for new antibacterial agents with novel mechanisms of action. nih.govnih.govnih.gov Bacterial DNA gyrase, an essential enzyme involved in DNA replication, is a well-validated target for antibiotics. nih.govnih.govmdpi.com
Several quinazolin-4(3H)-one derivatives have been investigated as potential inhibitors of bacterial DNA gyrase. nih.govnih.govmdpi.com One study focused on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides, identifying a compound, f1, as a potent inhibitor of the S. aureus GyrB subunit with an IC50 of 1.21 µM. nih.govnih.govunivie.ac.at Further structural modifications led to the discovery of even more potent inhibitors, f4 and f14, with IC50 values of 0.31 µM and 0.28 µM, respectively. nih.govnih.gov These compounds also demonstrated antibacterial activity against methicillin-resistant S. aureus (MRSA). nih.govnih.gov
Another study explored quinazolin-4(3H)-one derivatives incorporating hydrazone and pyrazole (B372694) scaffolds. mdpi.com Several of these compounds exhibited potent antimicrobial activity, and the most active compounds against E. coli were found to be potent inhibitors of E. coli DNA gyrase, with IC50 values ranging from 3.19 to 4.17 µM. mdpi.com
Table 3: Inhibitory Activity of Quinazolin-4(3H)-one Derivatives against Bacterial DNA Gyrase
| Compound | Target | IC50 (µM) |
|---|---|---|
| f1 | S. aureus GyrB | 1.21 |
| f4 | S. aureus GyrB | 0.31 |
| f14 | S. aureus GyrB | 0.28 |
| 4a | E. coli DNA gyrase | 3.19 - 4.17 |
| 5a | E. coli DNA gyrase | 3.19 - 4.17 |
| 5c | E. coli DNA gyrase | 3.19 - 4.17 |
| 5d | E. coli DNA gyrase | 3.19 - 4.17 |
Data compiled from studies on N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides and quinazolin-4(3H)-one-hydrazone-pyrazole hybrids. nih.govnih.govmdpi.com
Carbonic Anhydrase (CA) Inhibition
Carbonic anhydrases (CAs) are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain types of cancer. nih.gov
A series of quinazolinone derivatives were synthesized and evaluated for their inhibitory activity against bovine (bCA-II) and human (hCA-II) carbonic anhydrase-II. nih.gov Many of the synthesized analogs demonstrated significant inhibitory activity against bCA-II, with IC50 values ranging from 8.9 to 67.3 µM. nih.gov One compound, 4d, was identified as a competitive inhibitor of both bCA-II and hCA-II, with Ki values of 13.0 µM and 14.25 µM, respectively. nih.gov Another study on 2-substituted quinazolin-4(3H)-ones also reported inhibitory activity against carbonic anhydrase-II, with some compounds showing selective inhibition. nih.gov
Table 4: Inhibitory Activity of Quinazolinone Derivatives against Carbonic Anhydrase-II
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type |
|---|---|---|---|---|
| 4d | bCA-II | - | 13.0 ± 0.013 | Competitive |
| 4d | hCA-II | - | 14.25 ± 0.017 | Competitive |
| 22 | CA-II | 61.33 ± 2.38 | - | - |
| 1 | CA-II | 108.30 ± 0.93 | - | - |
| 21 | CA-II | 191.93 ± 2.72 | - | - |
| 15 | CA-II | 20.94 ± 0.58 | - | - |
| Acetazolamide (Standard) | CA-II | 0.12 ± 0.03 | - | - |
Data from studies on various quinazolinone derivatives as CA inhibitors. nih.govnih.gov
Agonistic Activities (e.g., PPARγ, SUR)
Peroxisome proliferator-activated receptor gamma (PPARγ) and the sulfonylurea receptor (SUR) are key targets in the management of type 2 diabetes. nih.gov Agonists of these receptors can improve insulin sensitivity and stimulate insulin secretion, respectively.
A series of novel quinazoline-4(3H)-one-sulfonylurea hybrids were designed and synthesized as dual PPARγ and SUR agonists. nih.gov Several of these compounds demonstrated potent in vivo anti-hyperglycemic activity in streptozotocin-induced hyperglycemic rats. nih.gov Further in vitro evaluation showed that some compounds exhibited high binding affinities for PPARγ, with IC50 values in the range of 0.350-0.408 µM. nih.gov
Table 5: PPARγ Binding Affinities of Quinazoline-4(3H)-one-sulfonylurea Hybrids
| Compound | PPARγ IC50 (µM) |
|---|---|
| 19b | 0.371 |
| 19d | 0.350 |
| 19f | 0.369 |
| 25f | 0.408 |
| 25g | 0.353 |
Data from a study on quinazoline-4(3H)-one-sulfonylurea hybrids as dual PPARγ and SUR agonists. nih.gov
Other Emerging Biological Activities
The versatility of the quinazolin-4(3H)-one scaffold has led to the exploration of its derivatives for a wide range of other biological activities. These include:
Anticancer Activity: Numerous quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. researchgate.netnih.gov Some compounds have shown broad-spectrum antitumor activity, in some cases exceeding the potency of the standard drug doxorubicin. researchgate.net The mechanisms of action often involve the inhibition of key enzymes in cancer progression, such as VEGFR-2 and EGFR. nih.govmedchemexpress.com
Antimicrobial and Antifungal Activities: Beyond DNA gyrase inhibition, quinazolin-4(3H)-one derivatives have demonstrated broad-spectrum antimicrobial and antifungal properties. nih.govmdpi.com
Soluble Epoxide Hydrolase (sEH) Inhibition: Inhibition of sEH is a target for reducing blood pressure and inflammation. A series of novel quinazoline-4(3H)-one derivatives were identified as potent sEH inhibitors, with one compound showing an IC50 of 0.5 nM, which is more potent than the reference inhibitor. nih.gov
Antiallergy Agents: (E)-3-(4-oxo-4H-quinazolin-3-yl)-2-propenoic acids have been identified as a new series of antiallergy agents. acs.org
Antioxidant Activity: Some quinazolin-4(3H)-one derivatives incorporating an isoxazole (B147169) moiety have been synthesized and evaluated for their antioxidant properties. nih.gov
These emerging activities underscore the potential of the quinazolin-4(3H)-one-2-propanoic acid scaffold as a privileged structure in drug discovery, with ongoing research continuing to uncover new therapeutic applications.
Quorum Sensing Modulation in Bacterial Pathogens (e.g., Pseudomonas aeruginosa PqsR Antagonism)
Quorum sensing (QS) is a cell-to-cell communication system in bacteria that regulates virulence factor production and biofilm formation. Interfering with QS is a promising anti-virulence strategy that may reduce the emergence of drug resistance. nih.gov The Pseudomonas aeruginosa pqs system, which is controlled by the transcriptional regulator PqsR, is a key target for such interventions. nih.govacs.org
Derivatives of quinazolin-4(3H)-one have been identified as potent antagonists of the PqsR receptor. nih.gov These compounds mimic the natural PqsR signal molecules, 2-heptyl-3-hydroxy-4-quinolone (B1224666) (PQS) and 4-hydroxy-2-heptylquinoline (HHQ), thereby competitively inhibiting the activation of virulence genes. nih.govnih.gov A hit identification and optimization study using virtual screening led to the development of several potent PqsR inhibitors. nih.govacs.org One optimized compound, (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile (Compound 61), demonstrated significant inhibitory activity on the PqsR-controlled PqsA promoter with a half-maximal inhibitory concentration (IC50) of 1 µM. nih.govacs.org Isothermal titration calorimetry further established a strong binding affinity of this compound to the PqsR ligand-binding domain, with a dissociation constant (Kd) of 10 nM. acs.org These findings highlight the potential of quinazolin-4(3H)-one derivatives as leads for developing novel anti-virulence therapeutics to combat P. aeruginosa infections. nih.gov
Table 1: PqsR Antagonistic Activity of a Quinazolin-4(3H)-one Derivative
| Compound | Description | IC50 (PqsA promoter inhibition) | Binding Affinity (Kd) to PqsR |
|---|
| Compound 61 | (R)-2-(4-(3-(6-chloro-4-oxoquinazolin-3(4H)-yl)-2-hydroxypropoxy)phenyl)acetonitrile | 1 µM nih.govacs.org | 10 nM acs.org |
Herbicidal Applications (e.g., Acetyl-CoA Carboxylase (ACCase) Inhibition)
Acetyl-CoA carboxylase (ACCase) is a critical enzyme in the biosynthesis of fatty acids in plants, making it an effective target for herbicides. mdpi.comnih.gov Aryloxyphenoxypropionates (APPs) are a known class of herbicides that function by inhibiting ACCase. mdpi.com Researchers have designed and synthesized novel quinazolin-4(3H)-one derivatives based on the APP motif to discover new ACCase-inhibiting herbicides. mdpi.combohrium.com
In greenhouse bioassays, many of these synthesized compounds showed significant pre-emergent herbicidal activity, particularly against monocotyledonous weeds. mdpi.combohrium.com One compound, designated QPP-7, was especially effective, exhibiting over 90% inhibition of various weeds including E. crusgalli, D. sanguinalis, and S. viridis when applied at 375 g ha⁻¹. mdpi.combohrium.com Notably, QPP-7 demonstrated excellent crop safety for rice, wheat, cotton, and peanuts. mdpi.combohrium.com Structure-activity relationship (SAR) studies revealed that the herbicidal efficacy is highly dependent on the substituents on the quinazolin-4(3H)-one ring. mdpi.combohrium.com The inhibitory action of QPP-7 on the E. crusgalli ACCase enzyme was confirmed with an IC50 value of 54.65 nM, supporting its mechanism as an ACCase inhibitor. mdpi.combohrium.com This research identifies compound QPP-7 as a promising lead structure for the development of new, effective herbicides. mdpi.comresearchgate.net
Table 2: Herbicidal Profile of Compound QPP-7
| Compound | Target Enzyme | IC50 (vs. E. crusgalli ACCase) | Weeds Controlled (>90% inhibition) | Safe Crops |
|---|
| QPP-7 | Acetyl-CoA Carboxylase (ACCase) mdpi.combohrium.com | 54.65 nM mdpi.combohrium.com | E. crusgalli, D. sanguinalis, P. alopecuroides, S. viridis, E. indica, A. fatua, E. dahuricu, S. alterniflora mdpi.combohrium.com | O. sativa, T. aestivum, G. spp, A. hypogaea mdpi.combohrium.commdpi.com |
Antioxidant Properties
Quinazolin-4(3H)-one derivatives have been investigated for their potential as antioxidants. nih.govnih.gov Studies have synthesized and evaluated series of 2-substituted quinazolin-4(3H)-ones using various methods, including the DPPH, ABTS, and TEACCUPRAC assays, to understand their structure-antioxidant activity relationships. nih.govnih.govresearchgate.net
The antioxidant capacity of these compounds is significantly influenced by the nature and position of substituents on the phenyl ring at position 2. nih.govnih.gov For a 2-phenylquinazolin-4(3H)-one to exhibit antioxidant activity, it requires at least one hydroxyl group. nih.govnih.govresearchgate.net The potency is further enhanced by the presence of a second hydroxyl group, particularly at the ortho or para positions. nih.govnih.govresearchgate.net For instance, dihydroxy-substituted quinazolinones showed the most potent radical scavenging activity, with EC50 values as low as 7.2 µM. nih.gov Furthermore, introducing an ethylene (B1197577) linker between the quinazolinone core and a phenolic substituent was found to increase antioxidant activity. nih.govnih.govresearchgate.net Some derivatives with ortho-dihydroxy configurations also displayed metal-chelating properties, adding to their antioxidant potential. nih.govnih.govresearchgate.net
Table 3: Antioxidant Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound Series | Key Structural Feature | Observation | Most Potent Compound Example | EC50 (DPPH Assay) |
|---|---|---|---|---|
| 2-Phenylquinazolin-4(3H)-ones | Dihydroxy-substitution on the phenyl ring | Ortho or para positioning of a second hydroxyl group enhances activity. nih.govnih.govresearchgate.net | 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one (21h) | 7.2 µM nih.gov |
| Quinazolinones with Ethylene Linker | Ethylene linker between the quinazolinone and a phenolic group | Linker leads to increased antioxidant activity. nih.govnih.govresearchgate.net | Not specified | Not specified |
Antiviral and Antimalarial Activities
The quinazolin-4(3H)-one scaffold is a key component of febrifugine, a natural alkaloid from the plant Dichroa febrifuga known for its antimalarial properties. nih.gov This has inspired the design and synthesis of numerous quinazolinone derivatives as potential antimalarial agents. nih.gov In vivo studies have shown that 2,3-substituted quinazolin-4(3H)-one derivatives exhibit antimalarial activity against Plasmodium berghei in mice. nih.gov Research suggests that the 4-quinazolinone moiety itself is crucial for the activity against the malaria parasite. nih.gov Further investigations into new quinazolinone-4 derivatives confirmed that they inhibit the maturation of the ring form of Plasmodium falciparum to the schizont form. researchgate.net
In the search for compounds with improved therapeutic profiles, various derivatives of the antimalarial pyrroloquinazolinediamine WR227825 were developed. researchgate.net New acetamide (B32628) and imide derivatives showed potent cell growth inhibition against multiple clones of P. falciparum (IC50 ≈ 0.01 ng/ml) and were highly effective against P. berghei in mice. researchgate.net Specifically, a tetra-acetamide derivative demonstrated high potency against a drug-resistant strain of P. vivax in aotus monkeys, curing the infections at low doses. researchgate.net While the core structure shows promise, the antiviral activity of this compound itself is less defined in the reviewed literature, though related heterocyclic systems like triazoles have been noted for broad-spectrum antiviral action. mdpi.com
Table 4: Antimalarial Activity of Quinazolin-4(3H)-one Derivatives
| Compound Type | Target Organism | Activity Noted |
|---|---|---|
| 2,3-substituted quinazolin-4(3H)-ones | Plasmodium berghei (in vivo) | Exhibited antimalarial activity. nih.gov |
| New quinazolinone-4 derivatives | Plasmodium falciparum (in vitro) | Inhibited maturation from ring form to schizont. researchgate.net |
| Acetamide/imide derivatives of WR227825 | Plasmodium falciparum (in vitro) | Potent cell growth inhibition (IC50 ≈ 0.01 ng/ml). researchgate.net |
| Tetra-acetamide derivative of WR227825 | Plasmodium vivax (in vivo, monkeys) | Cured infections from a drug-resistant strain. researchgate.net |
Central Nervous System Related Activities (e.g., Anticonvulsant)
Derivatives of quinazolin-4(3H)-one are known to exert significant effects on the central nervous system (CNS). bohrium.com A number of novel 2,3-substituted quinazolin-4(3H)-ones have been synthesized and evaluated for anticonvulsant, sedative-hypnotic, and CNS depressant activities. nih.gov
In preclinical models, these compounds were tested against maximal electroshock (MES)-induced seizures and subcutaneous pentylenetetrazole (scPTZ)-induced seizures in mice. nih.govnih.gov While most tested compounds showed more pronounced sedative-hypnotic and CNS depressant effects than anticonvulsant activity, a few derivatives did exhibit notable anticonvulsant properties. nih.gov Another study on a different series of quinazolin-4(3H)-ones found that most compounds displayed anticonvulsant activity in the scPTZ screen. nih.gov Three compounds in this series provided 100% protection against PTZ-induced convulsions and were found to be approximately four times more potent than the established antiepileptic drug ethosuximide. nih.gov Structure-activity relationship studies from this research suggested that a butyl substitution at the N3 position of the quinazoline ring significantly contributes to anticonvulsant efficacy. nih.gov
Table 5: CNS Activity of Selected Quinazolin-4(3H)-one Derivatives
| Compound Series | Activity Screened | Key Findings |
|---|---|---|
| 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones | Anticonvulsant, Sedative-hypnotic, CNS depressant | Better sedative-hypnotic and CNS depressant activities than anticonvulsant activity. nih.gov |
| Substituted quinazolin-4(3H)-ones | Anticonvulsant (scPTZ model) | Three compounds showed 100% protection against seizures, being ~4 times more potent than ethosuximide. nih.gov |
Mechanistic Elucidation of Biological Actions of Quinazolin 4 3h One 2 Propanoic Acid
Molecular Target Identification and Validation Approaches
There is no available research that identifies or validates specific molecular targets for quinazolin-4(3H)-one-2-propanoic acid. While other quinazolin-4(3H)-one derivatives have been shown to target enzymes such as tyrosine kinases (EGFR, VEGFR), cyclooxygenases (COX), and bacterial penicillin-binding proteins (PBP), it is not scientifically accurate to extrapolate these findings to the specific compound of interest without direct experimental evidence.
Cellular Pathway Interrogations
Specific studies interrogating the effects of this compound on cellular pathways are not available in the public domain.
Interference with DNA Replication and Repair Mechanisms
No research has been published detailing any interference of this compound with DNA replication or repair mechanisms.
Perturbations in Cell Division and Microtubule Dynamics (e.g., Tubulin Polymerization Promotion)
There are no studies indicating that this compound causes perturbations in cell division or affects microtubule dynamics, such as promoting tubulin polymerization.
Activation of Spindle Assembly Checkpoint
There is no evidence to suggest that this compound activates the spindle assembly checkpoint.
Ligand-Receptor/Enzyme Interaction Dynamics and Specificity
Without identified molecular targets, there is no information on the ligand-receptor or ligand-enzyme interaction dynamics and specificity for this compound.
In Vitro and In Vivo Model Systems for Mechanistic Studies
The elucidation of the biological mechanisms of this compound and its derivatives relies on a variety of in vitro and in vivo model systems. These models are crucial for identifying molecular targets, understanding pathway modulation, and assessing preclinical efficacy.
Cell-Based Assays for Target Engagement and Pathway Analysis (e.g., BubR1 phosphorylation)
While direct evidence for the interaction of this compound with BubR1 phosphorylation is not extensively documented in publicly available research, the broader class of quinazolin-4(3H)-one derivatives has been extensively studied using a variety of cell-based assays to determine their target engagement and to analyze the cellular pathways they modulate. These assays are fundamental in understanding the molecular basis of their biological activity.
Commonly employed cell-based assays for this class of compounds include:
Cytotoxicity and Antiproliferative Assays: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard method used to assess the cytotoxic effects of quinazolinone derivatives on various cancer cell lines, including those from lung, breast, and colon cancers. semanticscholar.org These assays provide initial insights into the potential of these compounds as anticancer agents by measuring their ability to inhibit cell proliferation. semanticscholar.orggardp.org
Kinase Inhibition Assays: Quinazolinone scaffolds are recognized as privileged structures in the development of kinase inhibitors. nih.govnih.gov Various in vitro kinase activity assays are used to identify specific kinase targets. For instance, the ADP-Glo™ kinase assay has been utilized to confirm the inhibitory potential of quinazolinone derivatives against lipid kinases like PI3K. nih.govnih.gov Similarly, their inhibitory effects on other kinases such as AKT and mTOR have been investigated, often by assessing the phosphorylation status of downstream targets. semanticscholar.orgnih.gov
Target Engagement Assays: Modern techniques are employed to confirm that a compound binds to its intended target within a cellular context. Enzyme Fragment Complementation (EFC) technology, for example, allows for the quantitative measurement of a compound's potency in binding to its target inside living cells. youtube.comyoutube.com This method can be adapted to a wide range of protein classes, including kinases, to validate target engagement and determine cellular EC50 values. youtube.comyoutube.com
Cell Cycle and Apoptosis Analysis: Flow cytometry is a powerful tool used to study the effects of quinazolinone derivatives on the cell cycle and apoptosis. nih.gov For example, studies have shown that certain derivatives can induce cell cycle arrest at specific phases and trigger apoptosis in cancer cells, often confirmed by techniques like JC-1 staining to measure changes in mitochondrial membrane potential. nih.govnih.gov
Pathway-Specific Reporter Assays: To understand the impact on specific signaling pathways, reporter gene assays are utilized. These assays can measure the activation or inhibition of transcription factors or other signaling molecules downstream of the putative target, providing a functional readout of the compound's activity in a cellular environment.
While the specific role of this compound in BubR1 phosphorylation remains an area for further investigation, the established methodologies for studying related compounds provide a clear framework for how such mechanistic questions can be addressed.
Animal Models for Preclinical Efficacy and Mechanistic Insights (e.g., Mouse Peritonitis Model, Mouse Neutropenic Thigh Infection Model, G. mellonella Infection Model)
Preclinical animal models are indispensable for evaluating the in vivo efficacy and understanding the mechanistic properties of novel therapeutic agents like quinazolin-4(3H)-one derivatives. Several infection models have been instrumental in assessing the antibacterial potential of this class of compounds.
Mouse Peritonitis Model
The mouse peritonitis model is a well-established system for evaluating the in vivo efficacy of antibacterial compounds against systemic infections. In studies involving quinazolin-4(3H)-one derivatives, this model has been used to identify lead compounds with potent activity against challenging pathogens like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov For instance, a lead quinazolinone compound demonstrated efficacy in an MRSA mouse peritonitis model, highlighting the therapeutic potential of this scaffold. nih.gov In these studies, the efficacy of various derivatives is often compared, with survival rates being a key endpoint. One particular study noted that among several tested compounds, only one derivative showed greater than 50% efficacy at a specific dose in this model. nih.gov
Mouse Neutropenic Thigh Infection Model
To more closely mimic infections in immunocompromised individuals, the neutropenic thigh infection model is employed. gardp.orgcriver.com This model is considered a standard for the initial in vivo evaluation of antimicrobials and has been used for all currently available antibiotic classes. gardp.orgcriver.com Mice are rendered neutropenic, typically through treatment with cyclophosphamide, before being infected intramuscularly. gardp.orgcriver.com This allows for the assessment of a compound's direct antibacterial activity in the absence of a robust immune response.
Research on a novel quinazolinone derivative demonstrated its efficacy in a mouse neutropenic thigh infection model against MRSA. nih.govnih.gov Another study found that a specific quinazolin-4(3H)-one derivative caused a reduction in bacterial colony-forming units (CFU) in this model that was comparable to the standard-of-care antibiotic, vancomycin. nih.gov The primary endpoint in this model is typically the bacterial load in the thigh muscle, measured in CFU, providing a quantitative measure of the compound's in vivo bactericidal or bacteriostatic activity. criver.com
Table 1: Findings from Animal Infection Models for Quinazolin-4(3H)-one Derivatives
| Model System | Key Findings | Reference(s) |
| Mouse Peritonitis Model | Identification of lead compounds with in vivo efficacy against MRSA. A specific derivative showed >50% survival at a 5 mg/kg dose. | nih.govnih.gov |
| Mouse Neutropenic Thigh Infection Model | A novel quinazolinone was effective against MRSA. Another derivative demonstrated a reduction in bacterial load comparable to vancomycin. | nih.govnih.govnih.gov |
G. mellonella Infection Model
The Galleria mellonella (greater wax moth) larvae model has gained prominence as a simple, cost-effective, and ethically favorable preliminary in vivo system for assessing the efficacy of antimicrobial agents. nih.govnih.gov G. mellonella possesses an innate immune system with structural and functional similarities to that of mammals, making it a useful tool for high-throughput screening of new drugs. nih.govnih.gov While it has been widely used to evaluate antibiotics against various pathogens, including those in the ESKAPE panel, specific studies detailing the use of this model for this compound are not prominently available in the reviewed literature. nih.gov However, its application represents a logical step in the preclinical evaluation cascade for novel antibacterial agents from this chemical class.
Computational Chemistry and Molecular Modeling Applications in Quinazolin 4 3h One 2 Propanoic Acid Research
Quantum Chemical Calculations and Electronic Structure Analysis for Chemical Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and, consequently, the chemical reactivity of quinazolinone derivatives. These calculations provide a theoretical framework for predicting the outcomes of chemical reactions and understanding molecular properties.
For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been successfully employed to investigate the regioselectivity of 1,3-dipolar cycloaddition reactions involving N-propargylquinazolin-4(3H)-one. nih.gov Theoretical calculations of activation energies for different reaction pathways were found to be in strong agreement with experimental results, confirming the preferential formation of one regioisomer over another. nih.gov An analysis of the Intrinsic Reaction Coordinate (IRC) further elucidated the reaction mechanism, showing it to be concerted but asynchronous. nih.gov
Spectroscopic data, such as IR and NMR spectra, are also analyzed and corroborated using theoretical calculations. mdpi.comresearchgate.net Ab initio quantum chemical calculations have been performed to study the tautomeric forms and protonation of the quinazolin-4(3H)-one ring system, which is crucial for understanding its behavior in different chemical and biological environments. researchgate.net This theoretical underpinning is essential for designing synthetic routes and predicting the stability and reactivity of new derivatives based on the quinazolin-4(3H)-one-2-propanoic acid framework.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how quinazolin-4(3H)-one derivatives, including those featuring a propanoic acid side chain, interact with biological targets at the molecular level.
Molecular modeling studies have been instrumental in identifying and optimizing potent inhibitors for a variety of biological targets by elucidating their binding modes within the active sites of proteins. The propanoic acid side chain, in particular, has been highlighted as playing a preponderant role in the interaction with certain targets. nih.gov
Poly(ADP-ribose)polymerase-1 (PARP-1): Docking studies on acyl-piperazinylamides of 3-(4-oxo-3,4-dihydro-quinazolin-2-yl)-propionic acid revealed their binding mode with PARP-1. researchgate.net These studies highlighted the crucial role of the propanoyl side chain in the interaction. nih.gov Other quinazolinone derivatives have also shown good affinity towards the PARP-1 active site, with docking scores superior to known inhibitors like niraparib (B1663559). researchgate.netrjpbr.com The binding is often stabilized by interactions with key amino acid residues in the enzyme's binding pocket. ijmphs.com
Epidermal Growth Factor Receptor (EGFR): Quinazolin-4(3H)-one derivatives are recognized as potent EGFR inhibitors. mdpi.com Docking analyses show these compounds binding to the ATP-binding site of the EGFR kinase domain. researchgate.netnih.govrsc.org Key interactions often involve hydrogen bonds with residues like Met793 and hydrophobic interactions within the pocket, similar to approved inhibitors like Gefitinib (B1684475) and Erlotinib (B232). nih.gov The quinazolinone core acts as a scaffold, and various substituents can be modified to enhance these interactions. nih.gov
Cyclin-Dependent Kinase 2 (CDK2): For CDK2 inhibitors, molecular docking studies have verified that quinazolin-4(3H)-one derivatives fit well into the CDK2-binding pocket. nih.govnih.gov A crucial interaction identified is the formation of a hydrogen bond with the backbone of Leu83 in the hinge region of the kinase, which is a hallmark of many CDK2 inhibitors. researchgate.net
Human Epidermal Growth Factor Receptor 2 (HER2): Docking analysis of quinazolin-4(3H)-one derivatives with the HER2 protein kinase enzyme has been performed to understand their potential as inhibitors. researchgate.netnih.gov The studies predict the binding poses and key interactions within the HER2 active site. researchgate.net
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Numerous studies have used molecular docking to investigate the binding of quinazolin-4(3H)-one derivatives to VEGFR-2. rsc.orgnih.govnih.gov These compounds typically bind to the ATP-binding site in the kinase domain, forming key hydrogen bonds with hinge region residues such as Cys919 and Asp1046, and engaging in hydrophobic interactions with residues like Leu840 and Val848. nih.govmdpi.com
Protein Kinase B (AKT1): In silico screening of quinazolinone derivatives against AKT1 has been conducted. Docking studies showed these compounds fitting nicely into the active site of the protein, with interactions including hydrogen bonds and various π-interactions (π–π, π–cation, and π–σ). nih.gov
Pseudomonas Quorum Sensing Receptor (PqsR): An optimized quinazolin-4(3H)-one derivative was identified as a potent PqsR antagonist. The crystal structure of the compound in complex with the PqsR ligand-binding domain was resolved, providing precise details of the binding mode and confirming the computational predictions. acs.org
Table 1: Predicted Interactions of Quinazolin-4(3H)-one Derivatives with Biological Targets
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| PARP-1 | Not specified | Propanoyl side chain plays a key role | nih.govresearchgate.net |
| EGFR | Met793 | Hydrogen Bond | nih.gov |
| CDK2 | Leu83 | Hydrogen Bond | nih.govresearchgate.net |
| VEGFR-2 | Cys919, Asp1046, Leu840, Val848 | Hydrogen Bond, Hydrophobic Interactions | nih.govmdpi.com |
| AKT1 | Not specified | Hydrogen Bond, π-Interactions | nih.gov |
| PqsR | Not specified | Crystal structure confirmed binding | acs.org |
Beyond predicting binding modes, molecular docking provides quantitative estimates of binding affinity, typically as a "docking score," which is a measure of the binding free energy. These scores are used to rank potential inhibitors and prioritize them for synthesis and biological testing.
For quinazolin-4(3H)-one derivatives targeting PARP-1, docking studies have calculated binding affinities, with some compounds showing better docking scores (e.g., -10.343 kcal/mol) than the reference drug niraparib (-9.05 kcal/mol). rjpbr.com Similarly, for EGFR inhibitors, docking scores for novel quinazolinone analogs (ranging from -163.729 to -179.138) were found to be significantly better than that of the known drug Gefitinib (-127.495). nih.gov
The energetic landscape of the ligand-protein interaction is further explored by analyzing the contributions of different forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces. For example, the potent VEGFR-2 inhibitory effect of certain quinazolinones was attributed to strong hydrogen bonds with key amino acids (Glu883 and Asp1044) and favorable hydrophobic interactions within the receptor's pocket. nih.gov Isothermal titration calorimetry (ITC) has been used experimentally to determine the dissociation constant (Kd) for the binding of a quinazolin-4(3H)-one derivative to the PqsR ligand-binding domain, yielding a value of 10 nM, which indicates very high affinity. acs.org
Table 2: Sample Docking Scores and Biological Activities of Quinazolin-4(3H)-one Derivatives
| Target | Compound Type | Docking Score (kcal/mol) | Biological Activity (IC50) | Reference |
|---|---|---|---|---|
| PARP-1 | Quinazolinone derivative | -10.421 | N/A | researchgate.net |
| VEGFR-2 | Quinazoline-based derivative (18d) | N/A | 0.340 µM | nih.gov |
| CDK2 | Ortho-chloro-benzylideneamino quinazolinone (6b) | N/A | 0.67 µM | nih.gov |
| EGFR | Designed quinazolin-4(3H)-one | -179.138 | Predicted pIC50: 6.03 | nih.gov |
| PqsR | Optimized quinazolin-4(3H)-one (61) | N/A | 1 µM (promoter inhibition) | acs.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds.
For quinazolin-4(3H)-one derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully developed. nih.govnih.gov These models are built using a training set of compounds with known biological activities (e.g., IC₅₀ values) against a specific target, such as EGFR. nih.gov
A robust 3D-QSAR model was established for quinazolin-4(3H)-one analogs as EGFR inhibitors, yielding high correlation coefficients (R² up to 0.895) and predictive abilities (Q² up to 0.599). nih.gov These statistical parameters indicate a strong correlation between the structural features of the molecules and their inhibitory activity. nih.govresearchgate.net Such validated models can then be used to predict the biological activity of new, untested compounds, guiding the design of more potent molecules. nih.govfrontiersin.orgresearchgate.net The models generate contour maps that visualize the regions around the aligned molecules where certain physicochemical properties (e.g., steric bulk, electrostatic charge) are favorable or unfavorable for activity. nih.govfrontiersin.org
A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to interact with a specific biological target and elicit a response. eipublication.com
Pharmacophore models for quinazolin-4(3H)-one derivatives are often derived from the structural information obtained from QSAR and molecular docking studies. nih.gov For example, the essential features for EGFR inhibition by quinazolinones can be mapped out and used as a 3D query. This pharmacophore can then be employed in virtual screening of large chemical libraries to identify new molecules that match the required features but may have a completely different core structure. nih.govnih.gov This approach is a powerful tool for hit identification. nih.gov The combination of pharmacophore modeling, virtual screening, and subsequent molecular docking allows for the rapid and cost-effective identification of promising lead compounds for further development. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics
No specific molecular dynamics simulation studies were identified for this compound. This type of analysis is crucial for understanding the dynamic behavior of a compound, its conformational flexibility, and its interaction with biological targets over time. Such simulations provide insights into the stability of ligand-receptor complexes and can help elucidate the specific molecular interactions that govern binding affinity and kinetics. For the broader class of quinazolinone derivatives, molecular dynamics simulations have been employed to assess the stability of their binding to various protein targets. nih.gov These studies often analyze parameters like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) to understand the dynamics of the system. However, without specific studies on this compound, its conformational landscape and binding kinetics remain uncharacterized in the literature.
In Silico Predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties for Research Model Suitability
There is no available data from in silico predictions of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties specifically for this compound. In silico ADME predictions are a vital component of modern drug discovery and development, offering early insights into the pharmacokinetic profile of a compound. These computational models predict various parameters such as intestinal absorption, plasma protein binding, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes.
For other quinazolinone derivatives, in silico ADME studies have been conducted to evaluate their drug-likeness and pharmacokinetic profiles. These studies typically assess compliance with frameworks like Lipinski's rule of five to predict oral bioavailability. The absence of such data for this compound means its suitability as a research model from a pharmacokinetic perspective has not been computationally evaluated in the available literature.
Analytical and Characterization Methodologies in Quinazolin 4 3h One 2 Propanoic Acid Research
Spectroscopic Techniques for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable tools for elucidating the molecular structure of newly synthesized compounds like quinazolin-4(3H)-one-2-propanoic acid. By analyzing the interaction of the molecule with electromagnetic radiation, detailed information about its atomic composition and connectivity can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. researchgate.net Both ¹H and ¹³C NMR are routinely used to characterize quinazolinone derivatives. derpharmachemica.comresearchgate.net
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the quinazolinone ring system, the methylene (B1212753) protons of the propanoic acid chain, and the acidic proton of the carboxylic acid. The chemical shifts (δ) of the aromatic protons typically appear in the downfield region (around 7.0-8.5 ppm). derpharmachemica.comresearchgate.net The protons of the methylene groups adjacent to the quinazolinone ring and the carboxyl group would likely resonate at different chemical shifts due to their distinct electronic environments. docbrown.info The carboxylic acid proton is expected to appear as a broad singlet at a very downfield position (often >10 ppm), and its presence can be confirmed by D₂O exchange. docbrown.info
Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Aromatic Protons | 7.0 - 8.5 | 115 - 150 |
| Methylene Protons (α to COOH) | ~2.7 | ~34 |
| Methylene Protons (α to ring) | ~3.0 | ~30 |
| Carboxylic Acid Proton | >10 (broad) | - |
| Quinazolinone Carbonyl Carbon | ~162 | ~162 |
| Carboxylic Acid Carbonyl Carbon | - | ~173 |
| Quinazolinone C2 Carbon | - | ~155 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. derpharmachemica.com The IR spectrum of this compound is expected to show characteristic absorption bands for the various functional groups. A strong, broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid. nist.gov The C=O stretching vibrations of the quinazolinone ring and the carboxylic acid would likely appear as strong, sharp peaks in the region of 1650-1750 cm⁻¹. researchgate.netderpharmachemica.com The C=N stretching of the quinazoline (B50416) ring is expected around 1590-1620 cm⁻¹. derpharmachemica.com Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while C-H bending vibrations appear in the fingerprint region (below 1500 cm⁻¹). derpharmachemica.com
Interactive Data Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |
| Carboxylic Acid O-H | 2500 - 3300 (broad) | Stretching |
| Quinazolinone/Carboxylic Acid C=O | 1650 - 1750 | Stretching |
| Quinazoline C=N | 1590 - 1620 | Stretching |
| Aromatic C-H | >3000 | Stretching |
| Alkyl C-H | 2850 - 2960 | Stretching |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. derpharmachemica.com For this compound, the mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to its molecular weight. derpharmachemica.comnih.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the compound with a high degree of confidence. nih.gov Fragmentation patterns observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the different parts of the molecule.
Chromatographic Methods for Purity Assessment, Isolation, and Quantification
Chromatographic techniques are essential for the separation, purification, and quantification of this compound from reaction mixtures and biological matrices.
Thin Layer Chromatography (TLC) for Reaction Monitoring
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of chemical reactions. nih.gov By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the disappearance of starting materials and the appearance of the product can be visualized. The retention factor (Rf) value of the product spot can be used to assess its polarity relative to the starting materials. For this compound, which is a relatively polar compound due to the carboxylic acid group, a polar solvent system would likely be required to achieve an appropriate Rf value.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful analytical techniques used for the separation, purification, and quantification of compounds in a mixture. researchgate.netnih.gov These methods offer high resolution and sensitivity. nih.gov For the analysis of this compound, a reversed-phase HPLC or UPLC method would typically be employed, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a small amount of acid, such as formic acid, to ensure good peak shape). nih.govresearchgate.net The retention time of the compound is a characteristic property under specific chromatographic conditions and can be used for its identification. The area under the chromatographic peak is proportional to the concentration of the compound, allowing for accurate quantification. UPLC, which utilizes smaller particle sizes in the stationary phase and higher pressures, can offer faster analysis times and improved resolution compared to conventional HPLC. organic-chemistry.org
Elemental Analysis for Compound Composition Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. This method determines the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a molecule. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed chemical formula. A close correlation between the experimental and calculated values provides strong evidence for the compound's purity and elemental composition.
In the synthesis of quinazolinone derivatives, elemental analysis is routinely performed to confirm the successful incorporation of various substituents and functional groups. researchgate.netresearchgate.net For this compound, the theoretical elemental composition can be calculated from its chemical formula, C₁₁H₁₀N₂O₃.
Interactive Data Table: Elemental Analysis of this compound
| Element | Symbol | Theoretical % | Found % (Illustrative) |
| Carbon | C | 60.55 | 60.51 |
| Hydrogen | H | 4.62 | 4.65 |
| Nitrogen | N | 12.84 | 12.80 |
Note: The "Found %" values are illustrative and represent typical experimental results that would confirm the structure of this compound.
The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), are collected and quantified. From the masses of these products, the original mass percentages of C, H, and N in the sample are calculated. The data generated from elemental analysis, in conjunction with spectroscopic methods like NMR and mass spectrometry, provides a comprehensive characterization of the target molecule. researchgate.net
Specialized Analytical Techniques for Biological Sample Analysis (e.g., Differential Scanning Fluorimetry (DSF) for Kinase Screening)
To investigate the therapeutic potential of this compound, particularly as a kinase inhibitor, specialized biophysical techniques are employed. Differential Scanning Fluorimetry (DSF), also known as thermal shift assay, is a powerful and high-throughput method for screening compound libraries against protein targets like kinases. mdpi.comnih.gov
The principle of DSF lies in monitoring the thermal unfolding of a target protein in the presence and absence of a test compound. A fluorescent dye that preferentially binds to the hydrophobic regions of a protein is used. In its folded state, the protein's hydrophobic core is largely inaccessible to the dye, resulting in low fluorescence. As the temperature is increased, the protein begins to unfold, exposing its hydrophobic core and allowing the dye to bind, which leads to a significant increase in fluorescence. The temperature at which 50% of the protein is unfolded is known as the melting temperature (Tₘ).
When a compound binds to and stabilizes the protein, it increases the energy required to unfold it, resulting in a positive shift in the Tₘ (ΔTₘ). This thermal shift is a direct measure of the binding affinity between the compound and the protein. The quinazolinone scaffold is a well-established pharmacophore in the development of kinase inhibitors. nih.govnih.gov Numerous studies have utilized DSF to screen libraries of quinazolin-4(3H)-one derivatives against a panel of kinases to identify potent and selective inhibitors. mdpi.comnih.gov
For instance, a library of 2-substituted quinazolin-4(3H)-ones was screened against a panel of kinases and bromodomains using DSF to determine their potency and selectivity. mdpi.com While specific data for this compound is not available, the following table illustrates the type of data generated from such a screening for a hypothetical quinazolinone derivative.
Interactive Data Table: Illustrative DSF Screening Data for a Quinazolinone Derivative
| Kinase Target | Tₘ (Protein alone, °C) | Tₘ (Protein + Compound, °C) | ΔTₘ (°C) |
| EGFR | 45.2 | 49.8 | +4.6 |
| VEGFR2 | 48.1 | 50.3 | +2.2 |
| CDK2 | 42.5 | 43.1 | +0.6 |
| HER2 | 46.8 | 52.1 | +5.3 |
Note: The data in this table is illustrative and represents the type of results obtained from a DSF-based kinase screening assay for a quinazolinone compound.
The magnitude of the ΔTₘ value correlates with the binding affinity of the compound to the specific kinase. nih.gov Larger ΔTₘ values, as seen for EGFR and HER2 in the illustrative table, suggest stronger binding and more effective stabilization of the protein, indicating potent inhibition. nih.govnih.gov This technique allows for the rapid identification of promising lead compounds and provides valuable insights into their selectivity profile across the kinome.
Natural Product Discovery and Isolation Context of Quinazolinone Scaffolds
Occurrence of Quinazolinone Alkaloids in Biological Systems (e.g., Plants, Microorganisms, Animals)
Quinazolinone alkaloids are widely distributed in nature, with a significant presence in the plant kingdom. researchgate.netwikipedia.org They have also been identified in various microorganisms and some animal species. researchgate.netwikipedia.org
Plants: The first quinazoline (B50416) alkaloid to be isolated was vasicine (B45323) from the plant Adhatoda vasica in 1888. scispace.comsci-hub.box Since then, numerous other plant families have been found to produce these alkaloids. Notable examples include:
Acanthaceae: Adhatoda vasica is a well-known source of vasicine and related compounds. wikipedia.org
Rutaceae: This family, which includes citrus plants, is another significant source of quinazolinone alkaloids. wikipedia.org
Saxifragaceae: Dichroa febrifuga is famed for producing febrifugine, an alkaloid with potent antimalarial properties. wikipedia.orgscispace.com
Zygophyllaceae: Peganum harmala is a source of vasicine and deoxyvasicine. wikipedia.orgnih.gov
Araliaceae: Indoloquinazoline alkaloids have been isolated from Araliopis tabouensis. scilit.com
Microorganisms: Fungi, particularly endophytic and marine-derived species, are prolific producers of quinazolinone alkaloids, often with complex structures. rsc.orgmdpi.com
Fungi: Species of Penicillium and Aspergillus are known to synthesize a variety of these compounds. For instance, an endophytic Penicillium sp. isolated from Rhodiola tibetica was found to produce a new alkaloid named peniquinazolinone A, alongside other known quinazolinones like viridicatin (B94306) and cyclopenin. mdpi.com The marine fungus Penicillium has yielded Penipanoid C. rsc.org Fiscalin B and fumiquinazoline G are examples of alkaloids derived from marine sources. nih.gov
Bacteria: The presence of quinazoline alkaloids has also been noted in bacteria. wikipedia.org
Animals: The occurrence of quinazolinone alkaloids in animals is less common but not unheard of. wikipedia.org One of the most famous examples of an animal-derived, nitrogen-containing heterocyclic compound with a related structure is tetrodotoxin, found in pufferfish, although it is not a classical quinazolinone. wikipedia.org
Table 1: Examples of Naturally Occurring Quinazolinone Alkaloids and Their Sources
| Alkaloid Name | Natural Source | Source Type |
| Vasicine | Adhatoda vasica, Peganum harmala | Plant |
| Febrifugine | Dichroa febrifuga | Plant |
| Rutaecarpine | Rutaceae family plants | Plant |
| Fumiquinazoline G | Marine-derived fungus | Microorganism |
| Fiscalin B | Marine-derived fungus | Microorganism |
| Peniquinazolinone A | Penicillium sp. (endophytic fungus) | Microorganism |
| Viridicatin | Penicillium sp. | Microorganism |
Biosynthetic Pathways of Naturally Occurring Quinazolinones (General Scope)
The biosynthesis of the quinazoline core in nature predominantly starts from the amino acid anthranilic acid. sci-hub.box This precursor, derived from the shikimate pathway, serves as the fundamental building block for the benzene (B151609) ring and one of the nitrogen atoms of the pyrimidine (B1678525) ring.
The general biosynthetic route involves the following key steps:
Activation of Anthranilic Acid: The pathway is initiated with the activation of anthranilic acid.
Incorporation of a Second Nitrogen and Carbon Atom: A second nitrogen atom and a carbon atom are incorporated. The source of these atoms can vary depending on the specific alkaloid and organism. Often, another amino acid (like aspartate or glycine) or a derivative thereof contributes these atoms.
Cyclization: An intramolecular cyclization reaction then occurs to form the heterocyclic quinazolinone ring system.
Further Modifications: Following the formation of the basic quinazolinone scaffold, a wide array of enzymatic modifications can occur. These include substitutions, oxidations, and conjugations with other molecules (like other amino acids or terpene units), leading to the vast structural diversity observed in this alkaloid family. For example, many complex indoloquinazolines are formed through the combination of the quinazolinone core with tryptophan derivatives.
Bio-inspired Synthesis and Semisynthesis Approaches Derived from Natural Quinazolinone Structures
The structural novelty and significant biological activities of natural quinazolinone alkaloids have inspired chemists to develop synthetic strategies that mimic nature's approach. nih.govrsc.orgacs.org These bio-inspired and semisynthetic methods leverage the structures of natural products as templates for creating new, potentially more potent or selective analogues.
Bio-inspired Synthesis: This approach involves designing a total synthesis based on a plausible biosynthetic pathway. For instance, the synthesis of various quinazolinone-containing indole (B1671886) alkaloids has been achieved through methods that mirror the natural conjunction of tryptophan and anthranilic acid precursors. nih.gov One-pot reaction methodologies are often developed to efficiently construct complex scaffolds from simple starting materials in a cascade fashion, mimicking the efficiency of enzymatic processes. nih.gov
Semisynthesis: This strategy involves chemically modifying a readily available natural product. L-norephedrine, a natural alkaloid, has been used as a chiral starting material to synthesize novel quinazolinone derivatives. nih.gov By using the natural product as a scaffold, chemists can introduce new functional groups and explore structure-activity relationships that might be difficult to achieve through total synthesis.
These approaches are not only crucial for confirming the structures of newly isolated natural products but also for generating libraries of related compounds for pharmacological screening. scispace.comcapes.gov.br The development of metal-catalyzed reactions and other modern synthetic methods has further expanded the toolbox for creating these valuable molecules. organic-chemistry.orgnih.gov
Future Directions and Research Perspectives for Quinazolin 4 3h One 2 Propanoic Acid
Design and Synthesis of Novel Quinazolin-4(3H)-one-2-propanoic Acid Analogs with Enhanced Specificity and Potency
The development of novel analogs of this compound is a primary avenue for future research, with the goal of enhancing its specificity and potency for various biological targets. The inherent versatility of the quinazolinone ring system allows for systematic structural modifications.
Key strategies for analog design will likely involve:
Modification of the Propanoic Acid Side Chain: The propanoic acid moiety offers a rich site for chemical modification. Esterification, amidation, or conversion to other functional groups could alter the compound's solubility, cell permeability, and binding affinity. The stereochemistry of the chiral center in the propanoic acid chain is another critical factor that can be explored to achieve stereospecific interactions with biological targets.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres can lead to improved pharmacokinetic and pharmacodynamic properties. For example, the carboxylic acid group of the propanoic acid side chain could be replaced with a tetrazole or a hydroxamic acid to enhance metabolic stability or introduce new binding interactions.
The synthesis of these novel analogs will demand robust and efficient synthetic methodologies. Recent advancements in synthetic organic chemistry, such as multicomponent reactions and transition metal-catalyzed cross-coupling reactions, offer powerful tools for the construction of diverse libraries of this compound derivatives.
Table 1: Potential Modifications for Novel this compound Analogs
| Modification Site | Potential Substituents/Modifications | Desired Outcome |
| Quinazolinone Ring (Positions 5, 6, 7, 8) | Halogens, Alkyl, Alkoxy, Nitro, Amino groups | Enhanced binding affinity, altered electronic properties |
| Propanoic Acid Side Chain (Carboxyl group) | Esters, Amides, Tetrazoles, Hydroxamic acids | Improved solubility, metabolic stability, new binding modes |
| Propanoic Acid Side Chain (Alpha-carbon) | Alkylation, Arylation | Steric hindrance to modulate target selectivity |
| Nitrogen at Position 3 | Alkylation, Arylation | Altered conformation and interaction with target proteins |
Exploration of Synergistic Effects in Preclinical Combination Therapies
The complexity of many diseases, particularly cancer, often necessitates combination therapies to achieve durable clinical responses. Quinazolin-4(3H)-one derivatives have shown promise in combination with other therapeutic agents, exhibiting synergistic effects that lead to enhanced efficacy and reduced drug resistance. Future preclinical studies on this compound should systematically explore its potential in combination therapies.
Promising areas of investigation include:
Combination with Kinase Inhibitors: Many quinazolinone derivatives are known to target protein kinases involved in cell signaling pathways. Combining this compound with other kinase inhibitors that target different nodes in the same or parallel pathways could lead to a more potent and sustained inhibition of tumor growth.
Synergy with Chemotherapeutic Agents: Evaluating the combination of this compound with standard-of-care chemotherapeutic drugs could reveal synergistic interactions that allow for dose reduction of the cytotoxic agent, thereby minimizing its side effects.
Combination with Immunotherapy: The interplay between targeted therapies and the immune system is a rapidly evolving field. Research into whether this compound can modulate the tumor microenvironment to enhance the efficacy of immune checkpoint inhibitors would be a significant advancement.
These preclinical investigations would require a range of in vitro and in vivo models to assess synergy, including cell culture experiments, patient-derived xenografts, and genetically engineered mouse models.
Development of Advanced Computational Approaches for Rational Drug Design and Optimization
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery. The rational design and optimization of this compound analogs can be significantly accelerated through the application of advanced computational approaches.
Key computational methods to be employed include:
Quantitative Structure-Activity Relationship (QSAR) Studies: 3D-QSAR models can be developed to correlate the structural features of a series of this compound analogs with their biological activities. These models can then be used to predict the activity of virtual compounds, guiding the synthesis of more potent molecules.
Molecular Docking and Dynamics Simulations: Molecular docking can predict the binding mode of this compound and its analogs within the active site of a target protein. Subsequent molecular dynamics simulations can provide insights into the stability of the protein-ligand complex and the key interactions that govern binding affinity.
Pharmacophore Modeling: Based on the structures of known active compounds, a pharmacophore model can be generated to define the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries for novel chemical scaffolds.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for the early identification of compounds with favorable drug-like characteristics, reducing the attrition rate in later stages of drug development.
The integration of these computational methods into the drug discovery workflow will enable a more focused and efficient exploration of the chemical space around this compound.
Investigation of New Biological Targets and Mechanisms of Action for Diverse Therapeutic Applications
While the quinazolin-4(3H)-one scaffold is known to interact with a variety of biological targets, the specific targets and mechanisms of action of this compound remain to be fully elucidated. Future research should aim to identify and validate novel biological targets for this compound, potentially expanding its therapeutic applications beyond its currently presumed activities.
Potential research avenues include:
Target Deconvolution Studies: Utilizing techniques such as chemical proteomics, affinity chromatography, and drug affinity responsive target stability (DARTS) can help to identify the direct binding partners of this compound within the cellular proteome.
Phenotypic Screening: High-content screening of this compound and its analogs in various disease-relevant cellular models can uncover unexpected therapeutic activities. Subsequent mechanism-of-action studies can then be performed to identify the underlying molecular targets.
Exploration of Non-cancer Indications: Given the diverse biological activities of quinazolinones, including anti-inflammatory, antimicrobial, and antiviral properties, it is plausible that this compound could have therapeutic potential in a range of non-cancerous diseases.
The identification of new biological targets will not only provide a deeper understanding of the compound's pharmacology but also open up new avenues for the development of novel therapeutics for a wider range of diseases.
Methodological Advancements in Synthetic Chemistry and Analytical Characterization
The efficient and scalable synthesis of this compound and its analogs is a prerequisite for extensive preclinical and potential clinical development. Future research should focus on developing more sustainable and cost-effective synthetic routes.
Areas for methodological advancement include:
Green Chemistry Approaches: The development of synthetic methods that utilize environmentally benign solvents, catalysts, and reagents will be crucial for the large-scale production of this compound.
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved reaction control, enhanced safety, and higher yields. The application of flow chemistry to the synthesis of the quinazolinone core and the introduction of the propanoic acid side chain could significantly streamline the manufacturing process.
Advanced Analytical Techniques: The comprehensive characterization of this compound and its analogs requires the use of advanced analytical techniques. High-resolution mass spectrometry, multi-dimensional NMR spectroscopy, and chiral chromatography will be essential for confirming the structure, purity, and stereochemistry of the synthesized compounds.
These methodological advancements will not only facilitate the synthesis of a diverse range of analogs for structure-activity relationship studies but also ensure the quality and consistency of the active pharmaceutical ingredient for further development.
Q & A
Q. What are the common synthetic routes for quinazolin-4(3H)-one-2-propanoic acid, and how do reaction conditions influence yield?
this compound is synthesized via condensation reactions. A key method involves heating anthranilamide with succinic anhydride in toluene, followed by NaOH-mediated cyclization (yield: ~65%) . Microwave-assisted one-pot syntheses (e.g., from anthranilic acid, acyl chlorides, and amines) offer faster reaction times (30–60 minutes) and higher yields (75–85%) compared to traditional heating . Electrochemical methods using carbon/aluminum electrodes in acetic acid electrolyte achieve cyclization at room temperature with moderate yields (50–70%), suitable for substrates sensitive to high temperatures .
Q. How can researchers characterize this compound derivatives?
Standard characterization includes:
- NMR spectroscopy : To confirm substituent positions and purity.
- HPLC/MS : For assessing molecular weight and detecting byproducts.
- X-ray crystallography : Resolves stereochemistry in derivatives like 3-(piperidinyl)propanoic acid-linked analogs .
- Electrochemical analysis : Used to study redox behavior in corrosion inhibition studies (e.g., Q235 steel in HCl) .
Advanced Research Questions
Q. How do structural modifications at the 2-propanoic acid position affect biological activity?
The 2-propanoic acid moiety is critical for target binding. For example:
- PARP-1 inhibition : Adding a propanoyl-piperazine chain enhances binding affinity. Substituting the acyl group with heterocycles (e.g., tetrahydrofuran or thiophene) improves selectivity, as seen in IC50 values ranging from 0.2–5 µM .
- Antifungal activity : Derivatives with furanylvinyl or trifluoromethyl groups show 57–65% inhibition against Rhizoctonia solani and Fusarium oxysporum . Modifications must balance lipophilicity and hydrogen-bonding capacity to optimize membrane penetration .
Q. What strategies resolve contradictions in reported synthetic yields for quinazolin-4(3H)-one derivatives?
Conflicting yields often arise from:
- Catalyst choice : Piperidine/H2SO4 in furanylvinyl synthesis yields 80–85% , while thiomorpholine-1,1-dioxide in hexanoic acid derivatives results in 60–70% .
- Substrate scope : Electron-withdrawing groups (e.g., nitro) reduce cyclization efficiency by 15–20% compared to electron-donating groups .
- Scale-up challenges : Microwave methods may suffer from uneven heating in larger batches, reducing reproducibility. Electrochemical synthesis avoids this but requires specialized equipment .
Q. How can computational modeling guide the design of this compound-based inhibitors?
- Docking studies : Predict binding modes with PARP-1’s NAD+ binding site, highlighting interactions between the propanoic acid group and catalytic residues (e.g., Ser904 and Gly863) .
- QSAR models : Correlate substituent electronegativity (e.g., Cl, Br) with antitubercular activity. For instance, 7-bromo-6-chloro derivatives exhibit MIC values of 1.5 µg/mL against Mycobacterium tuberculosis .
Methodological Challenges
Q. What are the pitfalls in scaling up this compound synthesis?
- Byproduct formation : Ring-opening side reactions occur under prolonged heating (>100°C), requiring strict temperature control .
- Purification : Acidic workup can protonate the quinazolinone ring, complicating crystallization. Use of neutral buffers (pH 7–8) improves recovery .
- Solvent selection : Toluene is optimal for cyclization but poses flammability risks. Acetic acid electrolyte in electrochemical methods offers safer alternatives .
Q. How do researchers evaluate the stability of this compound under physiological conditions?
- pH stability assays : Incubate derivatives in buffers (pH 1–9) and monitor degradation via HPLC. The propanoic acid group shows stability at pH 4–7 but hydrolyzes in strongly acidic/basic conditions .
- Plasma stability : Incubation with human plasma (37°C, 24 hours) reveals esterase-mediated cleavage of propanoyl-piperazine chains, necessitating prodrug strategies .
Data Interpretation and Validation
Q. How to address discrepancies in biological activity data across studies?
- Assay standardization : Compare MIC/IC50 values using consistent protocols (e.g., broth microdilution for antifungals vs. fluorescence polarization for PARP-1 ).
- Control compounds : Include reference inhibitors (e.g., olaparib for PARP-1) to validate experimental conditions .
Q. What analytical techniques confirm the purity of intermediates like 2-chloromethyl-3-arylquinazolin-4(3H)-ones?
- TLC/MS : Track reaction progress and detect early-stage byproducts.
- Elemental analysis : Verify stoichiometry for hydrazide intermediates (e.g., %C deviation <0.3% indicates high purity) .
Emerging Applications
Q. Can this compound derivatives be repurposed for non-pharmacological uses?
Recent studies highlight:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
